Unc569
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEBRHQLRGFBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of UNC569 in Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Acute Lymphoblastic Leukemia (ALL) remains a significant challenge in oncology, particularly in cases with suboptimal outcomes or high toxicity from current chemotherapies. The ectopic expression of the Mer receptor tyrosine kinase (Mer) in ALL presents a promising target for novel therapeutic strategies. This document provides an in-depth analysis of UNC569, a first-in-class, potent, and selective small molecule inhibitor of Mer. We detail its mechanism of action, from direct kinase inhibition to the downstream cellular and in vivo consequences, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows. This compound effectively inhibits Mer phosphorylation, disrupts pro-survival signaling cascades, induces apoptosis, and demonstrates significant anti-leukemic activity in both in vitro and in vivo models, marking it as a strong candidate for further development in the treatment of ALL.
Introduction: The Role of Mer Tyrosine Kinase in ALL
Mer is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. While its expression is typically restricted, Mer is aberrantly expressed in a variety of malignancies, including ALL.[1][2] In the context of leukemia, the activation of Mer stimulates critical pro-survival and anti-apoptotic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1][3] This aberrant signaling contributes to cancer cell proliferation, survival, and resistance to chemotherapy. Consequently, inhibiting Mer kinase activity has emerged as a targeted therapeutic strategy for ALL.[1]
This compound: A Selective Mer Kinase Inhibitor
This compound is a potent, reversible, and ATP-competitive pyrazolopyrimidine-based small molecule inhibitor designed to target Mer kinase. Its high affinity and selectivity for Mer over other TAM kinases make it a precise tool for investigating Mer-driven oncogenesis and a promising therapeutic agent.
Mechanism of Action of this compound in ALL
The anti-leukemic effect of this compound is driven by its ability to inhibit Mer kinase, leading to the suppression of downstream signaling pathways and culminating in cancer cell death.
Direct Inhibition of Mer Kinase Phosphorylation
This compound directly binds to the ATP-binding pocket of Mer, preventing its autophosphorylation and subsequent activation. This inhibitory effect is dose-dependent in ALL cell lines. In cell-based assays, this compound inhibited the accumulation of the active, phosphorylated form of Mer (phospho-Mer) in both B-cell and T-cell ALL lines.
Inhibition of Downstream Pro-Survival Signaling
Upon successful inhibition of Mer phosphorylation, the downstream signaling cascades that promote leukemic cell survival and proliferation are disrupted.
-
PI3K/AKT Pathway: this compound treatment leads to a decrease in the phosphorylation of AKT, a key mediator of cell survival and apoptosis inhibition.
-
MAPK/ERK Pathway: The inhibitor also reduces the phosphorylation of ERK1/2, which is critical for cell proliferation and growth.
This dual blockade of the PI3K/AKT and MAPK/ERK pathways is a primary mechanism by which this compound exerts its anti-oncogenic effects in ALL cells.
References
UNC569 as a Mer Tyrosine Kinase Inhibitor: A Technical Guide
Introduction
Mer receptor tyrosine kinase (MerTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] While its physiological roles include the regulation of innate immunity and tissue homeostasis, aberrant or ectopic expression of MerTK has been identified in a wide array of malignancies, including acute lymphoblastic leukemia (ALL), non-small cell lung cancer, and glioblastoma.[1][2][3] Overexpression of MerTK in cancer cells can lead to the activation of key oncogenic signaling pathways, promoting cell survival, proliferation, migration, and chemoresistance.[1][3] This has established MerTK as a promising therapeutic target.
UNC569 is a potent, ATP-competitive, and orally bioavailable small molecule inhibitor based on a pyrazolopyrimidine scaffold.[4][5][6] It was developed as a selective inhibitor of MerTK and has demonstrated significant preclinical efficacy against cancers such as ALL and atypical teratoid/rhabdoid tumors (ATRT).[4][7][8] This document provides a comprehensive technical overview of this compound, summarizing its biochemical activity, cellular effects, and in vivo efficacy, along with detailed experimental methodologies.
Mechanism of Action
This compound exerts its therapeutic effect by selectively binding to the ATP pocket of MerTK, inhibiting its autophosphorylation.[6][9][10] This action blocks the initiation of downstream signaling cascades critical for cancer cell survival and proliferation. Specifically, inhibition of MerTK by this compound leads to the decreased activation of the PI3K/AKT and MAPK/ERK pathways.[4][5][8] The disruption of these pro-survival signals ultimately leads to reduced cell proliferation, decreased colony formation, and the induction of apoptosis in cancer cells dependent on MerTK signaling.[4][8][11]
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | Parameter | Value (nM) | Reference(s) |
| Mer | IC₅₀ | 2.9 | [4][5][12] |
| Mer | Kᵢ | 4.3 | [5] |
| Axl | IC₅₀ | 37 | [4][5] |
| Tyro3 | IC₅₀ | 48 | [4][5] |
Table 2: Cellular Activity of this compound in Acute Lymphoblastic Leukemia (ALL) Cell Lines
| Cell Line | Assay | Parameter | Value (µM) | Reference(s) |
| 697 (B-ALL) | Mer Phosphorylation | IC₅₀ | 0.141 ± 0.015 | [8][12] |
| Proliferation (MTT) | IC₅₀ | 0.5 ± 0.1 | [4][12] | |
| Jurkat (T-ALL) | Mer Phosphorylation | IC₅₀ | 0.193 ± 0.056 | [8][12] |
| Proliferation (MTT) | IC₅₀ | 1.2 ± 0.2 | [4][12] |
Table 3: Effect of this compound on Colony Formation in ALL Cell Lines
| Cell Line | Treatment | Mean Colonies ± SEM | p-value | Reference(s) |
| 697 (B-ALL) | DMSO (Control) | 95.9 ± 16.8 | \multirow{2}{}{0.02} | \multirow{2}{}{[4][8][12]} |
| This compound (400 nM) | 14.8 ± 12.8 | |||
| Jurkat (T-ALL) | DMSO (Control) | 100.1 ± 23.4 | \multirow{2}{}{0.04} | \multirow{2}{}{[4][8][12]} |
| This compound (400 nM) | 25.6 ± 6.4 |
Table 4: In Vivo Efficacy of this compound
| Model | Treatment Regimen | Key Result | Reference(s) |
| MYC Transgenic Zebrafish (T-ALL) | 4 µM for 14 days | >50% reduction in tumor burden | [4][7][8] |
| NSG Mice with 697 Xenograft (B-ALL) | 15 mg/kg/day (oral) for 3 weeks | Significant decrease in leukemia burden (p=0.04) | [12] |
Table 5: Pharmacokinetic Properties of this compound in Mice
| Parameter | Administration | Value | Reference(s) |
| Dose | IV / PO | 3 mg/kg | [5] |
| Systemic Clearance | IV | 19.5 mL/min/kg | [5] |
| Volume of Distribution (Vss) | IV | 5.83 L/kg | [5] |
| Oral Bioavailability | PO | 57% | [5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the MerTK signaling pathway inhibited by this compound and a typical experimental workflow to assess its activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to evaluate this compound.
Kinase Inhibition Assay
To determine the direct inhibitory effect of this compound on MerTK activity, a microfluidic capillary electrophoresis assay was utilized.[12] This method measures the enzymatic activity of the purified kinase domain of MerTK in the presence of varying concentrations of the inhibitor. The IC₅₀ value is then calculated, representing the concentration of this compound required to inhibit 50% of the kinase activity.
Cell Culture
Human ALL cell lines, such as 697 (B-ALL) and Jurkat (T-ALL), were cultured at an optimal density of 3 x 10⁵ cells/mL to ensure that nutrients were not a limiting factor during experiments.[4][8][11] For multi-day assays, the culture medium containing the specified concentration of this compound or DMSO was replenished every 24 hours to ensure continuous Mer inhibition.[4][8]
Western Blot Analysis for Mer Phosphorylation
-
Treatment: ALL cell cultures were treated with various concentrations of this compound or DMSO (vehicle control) for 1 hour.[8][11]
-
Phosphatase Inhibition: To stabilize the phosphorylated form of MerTK, pervanadate was added to the cell cultures for the final 3 minutes of incubation.[4][8][11]
-
Lysis and Immunoprecipitation: Cells were lysed, and total protein was quantified. Mer protein was then immunoprecipitated from the cell lysates using a polyclonal C-terminal Mer antibody.[4][8]
-
Electrophoresis and Transfer: The immunoprecipitated samples were subjected to SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.[8]
-
Immunodetection: The membrane was first blotted with a phosphotyrosine antibody to detect phosphorylated Mer (p-Mer). Subsequently, the membrane was stripped and re-blotted with an anti-Mer antibody to detect total Mer protein, which serves as a loading control.[4][8] Downstream signaling molecules like p-AKT, AKT, p-ERK, and ERK were detected in whole-cell lysates.[4]
Cell Proliferation / Viability (MTT) Assay
-
Cell Seeding and Treatment: Cells were cultured as described above and treated with a range of this compound concentrations.[4]
-
Incubation: After 24 hours, the cells were harvested and re-cultured in fresh medium containing the same concentrations of this compound for an additional 24 hours, for a total treatment time of 48 hours.[4][8]
-
MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent was added to the cultures. Metabolically active cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Quantification: The formazan product was solubilized, and the absorbance was read using a spectrophotometer to determine the relative number of viable cells.[4]
Colony Formation Assay
-
Plating: ALL cells were plated in a methylcellulose-based medium in the presence of this compound (e.g., 400 nM) or DMSO control.[4][8]
-
Maintenance: Fresh culture medium containing this compound or DMSO was added every 48 hours to maintain inhibitory pressure.[8]
-
Colony Counting: After 8 days of incubation, the number and size of colonies were counted to assess the long-term impact of Mer inhibition on the oncogenic potential of the cells.[4][8]
In Vivo Zebrafish T-ALL Model
-
Model: A transgenic zebrafish model that ectopically expresses human MYC and develops T-cell malignancy was used. The cancer cells are labeled with enhanced green fluorescent protein (EGFP).[4][12]
-
Treatment: Leukemic adult zebrafish were treated by continuous immersion in water containing 4 µM this compound for two weeks.[4][7][12]
-
Monitoring: Tumor burden was monitored weekly by quantifying the EGFP fluorescence using an imaging system.[4][12]
In Vivo Mouse Xenograft B-ALL Model
-
Model: NOD scid gamma (NSG) mice were transplanted with luciferase-expressing 697 B-ALL cells.[12]
-
Treatment: Once leukemia was established, mice were treated for three weeks with an orally bioavailable formulation of this compound at a dose of 15 mg/kg body weight, administered daily.[12]
-
Monitoring: The progression of leukemia was monitored twice weekly by measuring bioluminescence using an in vivo imaging system (IVIS).[12]
Conclusion
This compound is a highly potent and selective Mer tyrosine kinase inhibitor with a well-defined mechanism of action. Extensive preclinical data demonstrates its ability to inhibit MerTK signaling, reduce cancer cell proliferation and survival, and suppress tumor growth in vivo. The favorable pharmacokinetic profile, including good oral bioavailability, supports its potential for clinical development.[5] The studies summarized in this guide highlight this compound as an effective anti-leukemia agent and provide a strong rationale for the continued development of MerTK inhibitors as a targeted therapy for ALL and other Mer-dependent malignancies.[4][12]
References
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Molecular Pathways Molecular Pathways : MERTK Signaling in Cancer | Semantic Scholar [semanticscholar.org]
- 4. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
Unc569: A Deep Dive into Downstream Signaling Pathways and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by UNC569, a potent and selective small-molecule inhibitor of the Mer receptor tyrosine kinase (MerTK). A thorough understanding of these pathways is critical for elucidating the mechanism of action of this compound and for the development of novel therapeutics targeting MerTK-driven malignancies.
Core Signaling Cascades Modulated by this compound
This compound primarily exerts its cellular effects by inhibiting the phosphorylation and activation of MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Aberrant MerTK signaling is implicated in the pathogenesis of various cancers, including acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT), promoting cell survival, proliferation, and chemoresistance.[2] this compound's inhibition of MerTK leads to the suppression of two major downstream oncogenic signaling pathways: the PI3K/AKT and the MAPK/ERK pathways.[2][3][4]
The PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, growth, and proliferation. Upon activation by upstream signals like MerTK, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival by inhibiting pro-apoptotic proteins and cell cycle progression.
This compound treatment leads to a dose-dependent decrease in the phosphorylation of AKT, indicating a direct inhibition of the PI3K/AKT pathway downstream of MerTK. This inhibition is a key mechanism by which this compound induces apoptosis in cancer cells.
Caption: this compound inhibits the MerTK-PI3K-AKT signaling pathway.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of MerTK can trigger a phosphorylation cascade involving RAS, RAF, MEK, and finally ERK (also known as p44/42 MAPK). Phosphorylated ERK (p-ERK) translocates to the nucleus to activate transcription factors that drive cell cycle progression and proliferation.
This compound has been shown to effectively suppress the phosphorylation of ERK1/2 in a dose-dependent manner, demonstrating its inhibitory effect on the MAPK/ERK pathway downstream of MerTK. This contributes to the anti-proliferative effects of the compound.
Caption: this compound inhibits the MerTK-MAPK-ERK signaling pathway.
Induction of Apoptosis
By inhibiting the pro-survival PI3K/AKT and MAPK/ERK pathways, this compound promotes apoptosis in cancer cells. This is evidenced by the increased levels of cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase) upon this compound treatment. Caspase-3 is a key executioner caspase in the apoptotic cascade, and its cleavage indicates its activation. PARP is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.
Caption: this compound promotes apoptosis by inhibiting survival pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro studies.
Table 1: Inhibitory Activity of this compound against TAM Family Kinases
| Kinase | IC50 (nM) | Ki (nM) |
| Mer | 2.9 | 4.3 |
| Axl | 37 | N/A |
| Tyro3 | 48 | N/A |
| Data from MedchemExpress and Cayman Chemical. |
Table 2: In Vitro Efficacy of this compound in ALL Cell Lines
| Cell Line | This compound IC50 (Mer Phosphorylation, nM) | This compound IC50 (Proliferation, µM) |
| 697 (B-cell ALL) | 141 ± 15 | 0.5 |
| Jurkat (T-cell ALL) | 193 ± 56 | 1.2 |
| Data from AACR Journals and Cayman Chemical. |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used to characterize the downstream effects of this compound.
Western Blot Analysis for Protein Phosphorylation and Cleavage
Objective: To determine the effect of this compound on the phosphorylation status of Mer, AKT, and ERK, and the cleavage of caspase-3 and PARP.
Methodology:
-
Cell Treatment: ALL cell lines (e.g., 697 and Jurkat) are cultured to optimal density and treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1 hour for phosphorylation studies, 24-48 hours for apoptosis studies).
-
Pervanadate (B1264367) Treatment (for Mer Phosphorylation): To stabilize the phosphorylated form of Mer, cells are treated with pervanadate for a short period (e.g., 3 minutes) before lysis.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Immunoprecipitation (for Mer): For detecting phosphorylated Mer, total Mer protein is often immunoprecipitated from the cell lysates using a specific anti-Mer antibody.
-
SDS-PAGE and Western Blotting: Whole-cell lysates or immunoprecipitated proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Mer, total Mer, phospho-AKT, total AKT, phospho-ERK, total ERK, cleaved caspase-3, cleaved PARP, and a loading control like GAPDH or actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated or cleaved proteins are normalized to the total protein or loading control.
Caption: A generalized workflow for Western blot analysis.
Cell Proliferation/Survival Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation and/or survival of cancer cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at an optimal density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells, and IC50 values are determined.
Apoptosis Assay (Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound or vehicle control for a defined period (e.g., 24-48 hours).
-
Cell Staining: Cells are harvested and stained with fluorescent dyes that differentiate between live, apoptotic, and necrotic cells. A common combination is Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) or YO-PRO-1 iodide (which enters cells with compromised membrane integrity, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence signals from each cell are measured, allowing for the quantification of different cell populations (live, early apoptotic, late apoptotic, and necrotic).
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is determined to quantify the level of apoptosis induced by this compound.
References
An In-depth Technical Guide to the UNC5B Receptor and its Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the UNC5B protein, a key player in critical cellular processes such as neuronal guidance, angiogenesis, and apoptosis. Initially, this document clarifies the distinction between the small molecule inhibitor UNC569 and the UNC5 family of proteins, with a primary focus on UNC5B as the core subject of this guide. We will delve into its known protein-protein interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions.
Introduction: From this compound to the UNC5B Target Protein
The term "this compound" refers to a potent, ATP-competitive small molecule inhibitor of the TAM family of receptor tyrosine kinases, specifically Mer, Axl, and Tyro3.[1][2] It is not a protein but a chemical compound investigated for its therapeutic potential in conditions like acute lymphoblastic leukemia (ALL).[3][4] The likely protein of interest for this guide, based on the nomenclature, is the UNC5 family of netrin receptors, particularly UNC5B (also known as UNC5H2).
UNC5B is a type I transmembrane receptor that plays a dual role in cell fate.[5] In the presence of its ligand, Netrin-1, it promotes cell survival and is involved in processes like axon guidance and angiogenesis. Conversely, in the absence of Netrin-1, UNC5B acts as a "dependence receptor," inducing apoptosis. This paradoxical function makes UNC5B a critical regulator in both development and disease, including cancer.
Quantitative Analysis of Molecular Interactions
This section summarizes the quantitative data available for the interactions of the small molecule inhibitor this compound with its targets and the known, albeit more qualitative, interactions of the UNC5B protein.
This compound Inhibitor Activity
This compound has been characterized by its inhibitory concentration (IC50) and dissociation constant (Ki) against several kinases. This data is crucial for understanding its potency and selectivity.
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Cell Line (Inhibition of Mer Phosphorylation) | Cellular IC50 (nM) | Reference |
| This compound | Mer | 2.9 | 4.3 | 697 (B-cell ALL) | 141 | |
| Axl | 37 | Jurkat (T-cell ALL) | 193 | |||
| Tyro3 | 48 |
UNC5B Protein-Protein Interactions
| UNC5B Interacting Partner | Interacting Domain | Biological Process | Experimental Evidence | Reference |
| Netrin-1 | Extracellular Domain | Ligand-dependent survival/guidance | Co-immunoprecipitation, Functional Assays | |
| DAPK1 (Death-associated protein kinase 1) | Death Domain | Ligand-independent apoptosis | Co-immunoprecipitation, Yeast-Two-Hybrid | |
| PP2A (Protein Phosphatase 2A) | Intracellular Domain | Regulation of DAPK1 activity and apoptosis | Co-immunoprecipitation, siRNA screen | |
| DCC (Deleted in Colorectal Carcinoma) | Cytoplasmic Domain | Axon repulsion signaling | Co-immunoprecipitation | |
| FLRT3 (Fibronectin leucine (B10760876) rich transmembrane protein 3) | Extracellular Domain | Neuronal migration | Co-immunoprecipitation | |
| GNAI2 (Guanine nucleotide-binding protein G(i) subunit alpha-2) | Cytoplasmic Part | Signal Transduction | Yeast-Two-Hybrid |
Signaling Pathways Involving UNC5B
UNC5B signaling is context-dependent, primarily dictated by the presence or absence of its ligand, Netrin-1. Below are diagrams illustrating these divergent pathways.
Ligand-Independent Apoptotic Signaling
In the absence of Netrin-1, UNC5B undergoes proteolytic cleavage and recruits DAPK1, leading to the activation of a cell death cascade.
References
- 1. Frontiers | TCF3 downregulation alleviates renal fibrosis via PI3K/Akt/mTOR pathway inhibition and autophagy restoration in diabetic nephropathy [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A network map of netrin receptor UNC5B-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Mer Tyrosine Kinase and its Inhibition by UNC569: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mer tyrosine kinase (MerTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which play a crucial role in regulating a variety of cellular processes, including cell survival, migration, differentiation, and the phagocytosis of apoptotic cells (efferocytosis).[1][2] Aberrant expression and activation of MerTK have been implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[3][4] UNC569 is a potent and selective small-molecule inhibitor of MerTK.[5][6] This technical guide provides a comprehensive overview of the structure of MerTK, the binding characteristics of this compound, the signaling pathways affected by this inhibition, and the experimental methodologies used to study these interactions. It is important to note that this compound is a chemical compound, a pyrazolopyrimidine derivative, and not a protein.[5][7]
Mer Tyrosine Kinase (MerTK) Structure
The human MerTK protein is a transmembrane receptor synthesized as a 999-amino acid protein.[2] Its structure is characterized by distinct extracellular, transmembrane, and intracellular domains.[2][8]
-
Extracellular Domain: This region is responsible for ligand binding and is composed of two immunoglobulin-like (Ig-like) domains and two fibronectin type III (FNIII) domains.[2][9] These domains facilitate interactions with ligands such as GAS6 and Protein S.[2][9]
-
Transmembrane Domain: A single-pass alpha-helical domain that anchors the receptor to the cell membrane.[2]
-
Intracellular Domain: This domain contains the catalytically active tyrosine kinase domain, which is responsible for initiating downstream signaling cascades upon ligand-induced receptor dimerization and autophosphorylation.[2][9] Key tyrosine residues (Y749, Y753, and Y754) within the activation loop are the primary sites of autophosphorylation.[2][10]
This compound and its Binding to MerTK
This compound is a potent, reversible, and ATP-competitive inhibitor of MerTK.[11][12] Its chemical structure is based on a pyrazolopyrimidine scaffold.[5][7]
Binding Site and Molecular Interactions
X-ray crystallography studies of the MerTK kinase domain in complex with this compound have revealed the precise binding mode.[8] this compound occupies the ATP-binding pocket of the kinase domain.[8] The binding is characterized by hydrophobic interactions with key residues, including the gatekeeper residue Leu671.[8] Additionally, the aspartate residue Asp678, which typically forms a hydrogen bond with ATP, engages in hydrophobic interactions with this compound.[8]
Quantitative Binding Data
The inhibitory activity of this compound against MerTK and other TAM family kinases has been quantified through various assays. The following table summarizes the key inhibition constants.
| Kinase | Assay Type | Value | Reference |
| Mer | IC50 | 2.9 nM | [5][6] |
| Mer | Ki | 4.3 nM | [11][12] |
| Axl | IC50 | 37 nM | [5][6] |
| Tyro3 | IC50 | 48 nM | [5][6] |
| Mer (in 697 B-cell ALL) | IC50 (cellular) | 141 ± 15 nM | [5][6] |
| Mer (in Jurkat T-cell ALL) | IC50 (cellular) | 193 ± 56 nM | [5][6] |
MerTK Signaling Pathways Inhibited by this compound
Activation of MerTK initiates several pro-survival and anti-apoptotic signaling cascades.[3][5] this compound effectively blocks these pathways by inhibiting MerTK autophosphorylation. The primary downstream pathways affected are the PI3K/AKT and MAPK/ERK pathways.[5][6] Inhibition of these pathways by this compound leads to decreased cell proliferation, survival, and colony formation, and can induce apoptosis in cancer cells.[5][11]
Caption: MerTK signaling pathway and its inhibition by this compound.
Experimental Protocols
This section details the key experimental methodologies used to characterize the structure and binding of this compound to MerTK.
MerTK Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the binding affinity of inhibitors to the MerTK kinase domain.
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer).[13] Binding of an inhibitor like this compound competes with the tracer, leading to a decrease in the FRET signal.[13]
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A from the 5X stock solution.[13]
-
Prepare serial dilutions of the test compound (this compound) in Kinase Buffer A.[13]
-
Prepare a kinase/antibody mixture containing MerTK and the Eu-labeled anti-tag antibody in Kinase Buffer A.[13]
-
Prepare the tracer solution in Kinase Buffer A.[13]
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound to the wells of a microplate.[13]
-
Add 5 µL of the kinase/antibody mixture to each well.[13]
-
Add 5 µL of the tracer to each well.[13]
-
Incubate the plate for 1 hour at room temperature.[13]
-
Read the plate on a fluorescence plate reader capable of measuring the FRET signal.
-
-
Data Analysis:
-
The IC50 values are determined by nonlinear regression analysis of the inhibitor concentration versus the FRET signal using appropriate software (e.g., GraphPad Prism).[6]
-
Caption: Workflow for a kinase binding assay.
Western Blot Analysis for Phosphorylated MerTK
This method is used to assess the inhibitory effect of this compound on MerTK phosphorylation in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. To detect phosphorylated proteins, phospho-specific antibodies are used. The intensity of the band corresponding to the phosphorylated protein is a measure of its abundance.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., Jurkat or 697 cell lines) and treat with various concentrations of this compound for a specified time (e.g., 1 hour).[6][14]
-
To stabilize the phosphorylated form of MerTK, cells can be treated with a phosphatase inhibitor like pervanadate (B1264367) for a short period before lysis.[6][14]
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[15]
-
-
Immunoprecipitation (Optional but recommended):
-
MerTK can be immunoprecipitated from the cell lysates using a MerTK-specific antibody to enrich the protein before western blotting.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates (or immunoprecipitated proteins) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins that can cause high background.
-
Incubate the membrane with a primary antibody specific for phosphorylated MerTK (p-Mer).[16]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
The membrane can be stripped and re-probed with an antibody against total MerTK to serve as a loading control.[15]
-
References
- 1. uniprot.org [uniprot.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genecards.org [genecards.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Phospho-Axl (Tyr698)/Mer (Tyr749)/Tyro3 (Tyr681) (D6M4W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Unc569
These application notes provide detailed protocols for researchers, scientists, and drug development professionals studying the effects of Unc569, a small molecule inhibitor of the Mer receptor tyrosine kinase, in vitro. The following sections summarize key quantitative data, outline experimental procedures, and visualize the underlying signaling pathways and workflows.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in different experimental setups.[1][2][3]
Table 1: IC50 Values for Mer Phosphorylation Inhibition by this compound [2][4]
| Cell Line | Cancer Type | IC50 (nM) |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 141 ± 15 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 193 ± 56 |
Table 2: IC50 Values for Reduction of Metabolically Active Cells by this compound (48-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) | 95% Confidence Interval (µM) |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.5 | 0.35 - 0.75 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 1.2 | 0.76 - 1.78 |
| BT12 | Atypical Teratoid Rhabdoid Tumor (AT/RT) | 0.85 | 0.4 - 1.7 |
Signaling Pathway
This compound inhibits the phosphorylation of Mer, which in turn downregulates downstream pro-survival and proliferative signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.
Caption: this compound inhibits Mer kinase, blocking downstream PI3K/AKT and MAPK/ERK signaling.
Experimental Protocols
Detailed methodologies for key in vitro experiments with this compound are provided below.
Inhibition of Mer Phosphorylation Assay
This protocol details the procedure to assess the inhibitory effect of this compound on Mer phosphorylation in cancer cell lines.
Experimental Workflow:
Caption: Workflow for determining this compound's inhibition of Mer phosphorylation.
Materials:
-
ALL (e.g., Jurkat, 697) or AT/RT (e.g., BT12) cell lines
-
This compound (stock solution in DMSO)
-
Pervanadate solution
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM EDTA) with protease and phosphatase inhibitors
-
Anti-Mer antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibodies for Western blot: anti-phospho-Mer and anti-total-Mer
-
Standard Western blot reagents and equipment
Procedure:
-
Culture cells to the desired density.
-
Treat cells with varying concentrations of this compound or DMSO vehicle control for 1 hour.
-
To stabilize the phosphorylated form of Mer, add pervanadate to the cell cultures for 3 minutes.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with an anti-Mer antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 1-3 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using anti-phospho-Mer and anti-total-Mer antibodies.
Cell Viability (MTT) Assay
This assay is used to determine the effect of this compound on the proliferation and survival of cancer cells.
Experimental Workflow:
Caption: Workflow for assessing cell viability with this compound using an MTT assay.
Materials:
-
Cancer cell lines (e.g., Jurkat, 697, BT12)
-
96-well plates
-
This compound
-
MTT (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Plate cells at an optimal density (e.g., 3 x 10^5 cells/ml) in 96-well plates and allow them to attach or stabilize for 8 hours.
-
Add various concentrations of this compound or DMSO control to the wells.
-
After 24 hours, carefully remove the medium and replace it with fresh medium containing the respective concentrations of this compound.
-
Incubate for an additional 24 hours (total treatment time of 48 hours).
-
Add MTT reagent to a final concentration of 0.65 mg/ml and incubate for 4 hours.
-
Add solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
Apoptosis Assay
This protocol uses YO-PRO-1 and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
YO-PRO-1 iodide
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or DMSO control for 48 hours, replenishing the media and compound after 24 hours as described in the MTT assay protocol.
-
Harvest the cells and wash them with PBS.
-
Stain the cells with YO-PRO-1 and PI according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer.
-
YO-PRO-1 stains apoptotic cells (green fluorescence).
-
PI stains necrotic or late apoptotic cells (red fluorescence).
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell lines (e.g., Jurkat, 697)
-
Methylcellulose-based medium
-
35 mm plates
-
This compound
Procedure:
-
Plate a low density of cells (e.g., 500 cells/ml) in a methylcellulose-based medium containing various concentrations of this compound or DMSO control in 35 mm plates.
-
Every other day, add 100 µl of fresh medium containing the appropriate concentration of this compound or DMSO to the top of the methylcellulose.
-
Incubate the plates for 8 days to allow for colony formation.
-
Count the number of colonies in each plate.
-
For adherent cells like BT12, a soft agar (B569324) assay can be used following a similar principle.
References
Application Notes and Protocols for Unc569 in Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Unc569 is a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (Mer TK).[1][2][3] Mer TK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its aberrant expression and activation are implicated in various cancers, including acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (AT/RT).[1][2] this compound exerts its effects by inhibiting the phosphorylation of Mer TK, which in turn modulates downstream signaling pathways, leading to reduced cell proliferation and survival, and induction of apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in common cell culture assays to investigate its biological effects.
Mer Signaling Pathway and Inhibition by this compound
Mer TK activation, typically by its ligand Gas6, leads to autophosphorylation and the subsequent activation of pro-survival and proliferative signaling cascades, most notably the PI3K/AKT and MAPK/ERK pathways. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of Mer and preventing its phosphorylation, thereby blocking downstream signaling.
Caption: this compound inhibits Mer TK signaling.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MTT Assay | 0.5 µM | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | MTT Assay | 1.2 µM | |
| BT12 | Atypical Teratoid/Rhabdoid Tumor (AT/RT) | MTT Assay | 0.85 µM | |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Mer Phosphorylation Inhibition | 141 ± 15 nM | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Mer Phosphorylation Inhibition | 193 ± 56 nM |
Experimental Protocols
Caption: General workflow for this compound cell culture assays.
Cell Proliferation/Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the proliferation and viability of cancer cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., 697, Jurkat, BT12)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an optimal density (e.g., 3 x 10⁵ cells/mL for suspension cells like 697 and Jurkat) and allow them to attach or stabilize for 8 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
For suspension cells, it may be beneficial to perform a medium change after 24 hours, adding fresh medium with the respective this compound concentrations.
-
Add MTT reagent to a final concentration of 0.65 mg/mL to each well and incubate for an additional 4 hours.
-
Centrifuge the plate (for suspension cells) and carefully remove the supernatant.
-
Add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. IC50 values can be determined by non-linear regression analysis.
Apoptosis Assay (Flow Cytometry)
This protocol is to quantify this compound-induced apoptosis by flow cytometry using YO-PRO-1 and Propidium Iodide (PI) staining. YO-PRO-1 stains early apoptotic cells with compromised plasma membranes, while PI stains late apoptotic and necrotic cells with permeable membranes.
Materials:
-
Cancer cell lines (e.g., 697, Jurkat)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
YO-PRO-1 Iodide
-
Propidium Iodide (PI)
-
Annexin V-FITC Apoptosis Detection Kit (alternative method)
-
Flow cytometer
Protocol:
-
Plate cells and treat with various concentrations of this compound or vehicle control (DMSO) for 48 hours.
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in a suitable binding buffer.
-
Add YO-PRO-1 and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (YO-PRO-1 positive, PI negative) and late apoptotic/necrotic (YO-PRO-1 positive, PI positive) cells.
Western Blot for Apoptosis Markers: To confirm apoptosis, levels of cleaved Caspase-3 and cleaved PARP can be analyzed by Western blot.
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
Colony Formation Assay (Methylcellulose or Soft Agar)
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies, which is a measure of their self-renewal and tumorigenic potential.
Materials:
-
Cancer cell lines (e.g., 697, Jurkat, BT12)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Methylcellulose-based medium or soft agar (B569324)
-
6-well plates or other suitable culture dishes
Protocol for Methylcellulose Assay:
-
Prepare a single-cell suspension of the cancer cells.
-
Mix the cells with methylcellulose-based medium containing various concentrations of this compound or vehicle control.
-
Plate the cell-methylcellulose mixture into 6-well plates.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 8-10 days.
-
Replenish the cultures with fresh medium containing this compound or DMSO every 48 hours.
-
Count the number of colonies (typically defined as clusters of >50 cells) under a microscope.
-
Compare the number of colonies in this compound-treated wells to the control wells.
Protocol for Soft Agar Assay (for adherent cells like BT12):
-
Prepare a base layer of soft agar in 6-well plates.
-
Prepare a top layer of soft agar containing the cells and the desired concentrations of this compound or vehicle control.
-
Carefully overlay the top layer onto the base layer.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks, adding fresh medium with this compound periodically.
-
Stain the colonies with crystal violet and count them.
References
- 1. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Mer Inhibitor with Efficacy against Acute Lymphoblastic Leukemia In Vitro and In Vivo | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Administration of Unc569 in Zebrafish Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Unc569, a potent Mer tyrosine kinase inhibitor, in zebrafish models of acute lymphoblastic leukemia (ALL). The zebrafish model offers a rapid and effective platform for preclinical evaluation of novel therapeutic compounds.
Introduction
This compound is a small molecule inhibitor of Mer receptor tyrosine kinase (RTK).[1] The Mer RTK is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its activation promotes proliferative and anti-apoptotic signaling, primarily through the PI3K/AKT and MAPK/ERK pathways.[2][3] Dysregulation of Mer signaling has been implicated in the progression of various cancers, including acute lymphoblastic leukemia (ALL). This compound effectively inhibits Mer activation and its downstream signaling pathways, leading to reduced proliferation and survival of ALL cells.[3][4] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for cancer research and drug screening due to its genetic tractability, optical transparency during early development, and the ability to perform high-throughput screening.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in ALL Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| 697 (B-cell ALL) | Mer Phosphorylation Inhibition | IC50 | 141 ± 15 nM | |
| Jurkat (T-cell ALL) | Mer Phosphorylation Inhibition | IC50 | 193 ± 56 nM |
Table 2: In Vivo Efficacy of this compound in a Zebrafish Model of T-ALL
| Zebrafish Model | Treatment | Duration | Endpoint | Result | Reference |
| MYC transgenic zebrafish with T-ALL | 4 µM this compound (immersion) | 2 weeks | Tumor Burden (quantified by fluorescence) | >50% reduction |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Mer tyrosine kinase signaling pathway, which is crucial for the proliferation and survival of ALL cells.
Experimental Protocols
This section provides detailed protocols for the in vivo administration of this compound in a zebrafish model of T-cell acute lymphoblastic leukemia.
Protocol 1: In Vivo Treatment of T-ALL Zebrafish Model with this compound
This protocol is adapted from studies using a MYC transgenic zebrafish model of T-ALL.
Materials:
-
MYC transgenic zebrafish with T-ALL expressing a fluorescent reporter (e.g., GFP)
-
This compound (stock solution in DMSO)
-
Fish water (E3 medium or system water)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 24-well or 48-well)
-
Incubator at 28.5°C
-
Fluorescence stereomicroscope
Procedure:
-
Zebrafish Acclimation: At 3-5 days post-fertilization (dpf), screen the MYC transgenic zebrafish for T-ALL development, identifiable by the expression of the fluorescent reporter.
-
Group Allocation: Randomly allocate the tumor-bearing zebrafish into treatment and control groups.
-
Preparation of Treatment Solutions:
-
Prepare a 4 µM this compound treatment solution by diluting the this compound stock solution in fish water.
-
Prepare a vehicle control solution with an equivalent concentration of DMSO in fish water.
-
-
Drug Administration:
-
Place individual zebrafish larvae into the wells of a multi-well plate containing the appropriate treatment or control solution.
-
-
Incubation and Maintenance:
-
Incubate the zebrafish at 28.5°C for 14 days.
-
Perform daily water changes with freshly prepared treatment or control solutions.
-
-
Monitoring:
-
Monitor the zebrafish daily for any signs of toxicity or mortality.
-
-
Data Acquisition and Analysis:
-
At the end of the 14-day treatment period, capture fluorescent images of the zebrafish.
-
Quantify the tumor burden by measuring the fluorescence intensity using image analysis software (e.g., ImageJ).
-
Normalize the fluorescence intensity to an internal reference standard if applicable.
-
Compare the GFP score (percentage gain or loss in GFP intensity) between the pre- and post-treatment images for each fish to assess the response.
-
Statistically analyze the differences in tumor burden between the this compound-treated group and the control group.
-
Experimental Workflow
The following diagram outlines the key steps in the in vivo administration and efficacy assessment of this compound in the zebrafish T-ALL model.
Discussion and Applications
The use of this compound in a zebrafish model of T-ALL has demonstrated its potential as a therapeutic agent. The significant reduction in tumor burden highlights the dependence of these cancer cells on the Mer signaling pathway for their growth and survival in vivo.
Applications for Researchers:
-
Preclinical Drug Efficacy Testing: The zebrafish model provides a robust and scalable platform for the initial in vivo screening of other Mer inhibitors or combination therapies with this compound.
-
Toxicity Screening: The transparency of zebrafish embryos and larvae allows for real-time observation of potential toxic side effects of novel compounds on various organ systems.
-
Mechanism of Action Studies: Transgenic zebrafish lines with fluorescent reporters for specific signaling pathways can be utilized to further dissect the downstream effects of this compound in vivo.
-
Pharmacokinetic Studies: While not detailed here, zebrafish models can be adapted for preliminary pharmacokinetic assessments of drug absorption, distribution, metabolism, and excretion.
References
Application Notes and Protocols for Studying the Effects of Unc569 using Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unc569 is a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3][4] MerTK is involved in various cellular processes, including cell survival, proliferation, and efferocytosis. Its aberrant activation is implicated in several cancers, making it a promising therapeutic target.[2][5]
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the biological effects of this compound on the MerTK signaling pathway. The protocols detailed below will enable researchers to assess the inhibitory activity of this compound by monitoring the phosphorylation status of MerTK and its key downstream signaling molecules.
Quantitative Data Summary
The following table summarizes key quantitative data for using this compound in cell-based assays, as determined by Western blot analysis.
| Parameter | Cell Line | Value | Notes | Reference |
| IC50 for Mer Phosphorylation Inhibition | 697 (B-cell acute lymphoblastic leukemia) | 141 ± 15 nM | Cells were treated with this compound for 1 hour.[5] | [5] |
| Jurkat (T-cell acute lymphoblastic leukemia) | 193 ± 56 nM | Cells were treated with this compound for 1 hour.[5] | [5] | |
| Effective Concentration for Downstream Signaling Inhibition | 697 and Jurkat cells | 1 µM | Treatment for 1.5 hours effectively inhibited the activation of Mer and downstream signaling through PI3K/AKT and MAPK/ERK pathways.[3] | [3] |
| In Vivo MerTK Phosphorylation Inhibition | Mouse Retina | 100 mg/kg | A single oral dose inhibited MerTK phosphorylation.[6] | [6] |
| Molecular Weight of this compound | N/A | 396.50 g/mol | This is the molecular weight of the chemical compound.[1][3] | [1][3] |
Experimental Protocols
Protocol 1: Treatment of Cells with this compound and Preparation of Cell Lysates
This protocol describes the treatment of adherent or suspension cells with this compound followed by cell lysis to prepare protein samples for Western blot analysis.
Materials:
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80% for adherent cells) or density (for suspension cells).
-
This compound Treatment:
-
Prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 0.1 - 2 µM).[3][5]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated samples.
-
Remove the old medium and add the this compound-containing or vehicle control medium to the cells.
-
Incubate for the desired time (e.g., 1 to 24 hours).[3]
-
-
Cell Harvesting and Lysis:
-
Adherent Cells:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the plate.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
-
-
Lysate Processing:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE:
-
Mix an appropriate amount of protein lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -20°C.
-
Protocol 2: Western Blot Analysis of MerTK and Downstream Signaling Proteins
This protocol outlines the steps for detecting total and phosphorylated levels of MerTK, AKT, and ERK by Western blotting.
Materials:
-
Prepared protein samples
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MerTK, anti-total-MerTK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) per lane of an SDS-PAGE gel.
-
Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7] This step is crucial to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[7]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL detection reagent by mixing the components according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
-
Imaging:
-
Capture the chemiluminescent signal using an appropriate imaging system (e.g., X-ray film or a digital imager).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. To assess the effect of this compound, compare the ratio of the phosphorylated protein to the total protein in treated versus control samples.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for assessing the effect of this compound on MerTK signaling using Western blot analysis.
Caption: Workflow for analyzing this compound effects via Western blot.
MerTK Signaling Pathway and Inhibition by this compound
This diagram illustrates the MerTK signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits MerTK signaling.
References
- 1. Mer RTK Inhibitor, this compound Mer RTK Inhibitor, this compound, 1350547-65-7 is a potent, reversible and ATP-competitive inhibitor of Mer receptor tyrosine kinase (IC50 = 2.9 nM; Ki = 4.3 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound-induced Morphological Changes in Pigment Epithelia and Photoreceptor Cells in the Retina through MerTK Inhibition in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. Western Blot Antibodies | Antibodies.com [antibodies.com]
- 9. CST | Cell Signaling Technology [cellsignal.com]
- 10. img.abclonal.com [img.abclonal.com]
Application Notes and Protocols for Measuring Kinase Inhibition Using UNC569 as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC569 is a potent and selective small molecule inhibitor of the Mer receptor tyrosine kinase (RTK), a member of the TAM (Tyro3, Axl, Mer) family of kinases.[1][2] Dysregulation of Mer kinase activity has been implicated in various cancers, including acute lymphoblastic leukemia (ALL) and atypical teroid/rhabdoid tumors, making it a compelling target for therapeutic intervention.[1][3] These application notes provide a detailed overview and protocols for various assays used to characterize the inhibitory activity of compounds like this compound against their target kinases. The following sections describe methodologies to assess biochemical potency, cellular target engagement, and the resulting phenotypic effects on cancer cells.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized using a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound, providing a comprehensive profile of its potency and selectivity.
Table 1: Biochemical Inhibition of TAM Family Kinases by this compound
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |
| Mer | 2.9 | 4.3 | Microfluidic Capillary Electrophoresis[1][4] |
| Axl | 37 | - | Not Specified[1][2] |
| Tyro3 | 48 | - | Not Specified[1][2] |
Table 2: Cellular Inhibition of Mer Phosphorylation by this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 141 ± 15 | Western Blot[4][5] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 193 ± 56 | Western Blot[4][5] |
Table 3: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.5 (95% CI: 0.35-0.75) | MTT Assay[3][5] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 1.2 (95% CI: 0.76-1.78) | MTT Assay[3][5] |
| BT12 | Atypical Teratoid/Rhabdoid Tumor | 0.85 (95% CI: 0.4-1.7) | MTT Assay[5] |
Signaling Pathway and Experimental Workflow Diagrams
Mer Kinase Signaling Pathway
Caption: Mer RTK signaling pathway and its inhibition by this compound.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: General workflow for characterizing a kinase inhibitor.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis)
This protocol describes a method to determine the biochemical potency (IC50) of a test compound against a purified kinase.
Materials:
-
Purified Mer kinase
-
ATP
-
Peptide substrate for Mer kinase
-
Test compound (e.g., this compound)
-
Kinase reaction buffer
-
Microfluidic capillary electrophoresis system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in the kinase reaction buffer.
-
In a reaction well, combine the purified Mer kinase and its peptide substrate.
-
Add the diluted test compound or vehicle control (DMSO) to the wells and pre-incubate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction.
-
Analyze the reaction mixture using a microfluidic capillary electrophoresis system to separate and quantify the phosphorylated and unphosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.[4]
Protocol 2: Western Blot Analysis for Inhibition of Mer Phosphorylation
This protocol details the measurement of Mer kinase inhibition within a cellular context by quantifying the levels of phosphorylated Mer.
Materials:
-
Cancer cell lines expressing Mer (e.g., 697, Jurkat)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Phosphatase inhibitor (e.g., pervanadate)
-
Lysis buffer
-
Primary antibodies (anti-phospho-Mer, anti-total-Mer, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like actin or GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed the cells in culture plates and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 1 hour).[3]
-
To stabilize the phosphorylated form of Mer, a phosphatase inhibitor can be added for a short period before cell lysis.[3]
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.[5][6]
Protocol 3: MTT Assay for Cell Proliferation/Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
Test compound (e.g., this compound)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Plate the cells at an optimal density in 96-well plates and culture for 8 hours before adding the compound.[5]
-
Treat the cells with a range of concentrations of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 hours).[5]
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.[5]
-
Add the solubilization solution to dissolve the formazan crystals and incubate overnight at 37°C.[5]
-
Measure the optical density at 562 nm with a reference wavelength of 650 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]
Protocol 4: Apoptosis Assay by Flow Cytometry
This protocol describes the detection of apoptosis in cells treated with a kinase inhibitor using fluorescent dyes.
Materials:
-
Cancer cell lines
-
Test compound (e.g., this compound)
-
YO-PRO-1 iodide
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Plate the cells and treat them with the test compound or vehicle control for a specified time (e.g., 48 hours).[5]
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellets in PBS containing YO-PRO-1 and PI.[5]
-
Incubate the samples for 15 minutes.[5]
-
Analyze the stained cells using a flow cytometer to differentiate between live, apoptotic, and necrotic cells based on their fluorescence profiles.[3]
Protocol 5: Colony Formation Assay in Methylcellulose
This assay assesses the long-term effect of a compound on the self-renewal capacity and tumorigenic potential of cancer cells.
Materials:
-
Cancer cell lines
-
Methylcellulose-based medium
-
Test compound (e.g., this compound)
-
35 mm culture plates
Procedure:
-
Prepare a suspension of cells in the methylcellulose-based medium containing the test compound at various concentrations or a vehicle control.
-
Plate the cell suspension in 35 mm plates.[3]
-
Incubate the plates for an extended period (e.g., 8 days).[3]
-
Replenish the medium with fresh compound every other day.[3]
-
After the incubation period, count the number of colonies formed in each plate.
-
Compare the number of colonies in the compound-treated plates to the vehicle control to determine the effect on colony formation.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Unc569 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a highly predictive preclinical platform for evaluating novel cancer therapeutics.[1][2] These models are known to recapitulate the heterogeneity and molecular characteristics of the original human tumor more accurately than traditional cell line-derived xenograft (CDX) models.[1][3] This document provides a detailed overview and experimental protocols for assessing the efficacy of Unc569, a potent and orally active Mer kinase inhibitor, in PDX models of cancer.[4]
This compound is a small molecule inhibitor that targets Mer receptor tyrosine kinase (RTK), a member of the TAM (Tyro3, Axl, Mer) family of RTKs. Aberrant MerTK expression and signaling have been implicated in the pathogenesis of various cancers, including acute lymphoblastic leukemia (ALL) and atypical teroid/rhabdoid tumors. This compound has been shown to inhibit Mer activation and downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, leading to the induction of apoptosis in cancer cells. While specific data on this compound in PDX models is not extensively published, this document outlines a comprehensive approach to evaluate its therapeutic potential in this clinically relevant model system.
Data Presentation
As no specific public data is available for this compound in PDX models, the following tables present hypothetical, yet representative, quantitative data that could be generated from such studies. These tables are for illustrative purposes to guide data presentation.
Table 1: Hypothetical In Vivo Efficacy of this compound in a PDX Model of Acute Lymphoblastic Leukemia
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Survival (Days) |
| Vehicle Control | 10 mL/kg, p.o., q.d. | 1500 ± 250 | 0 | 25 |
| This compound | 30 mg/kg, p.o., q.d. | 600 ± 150 | 60 | 45 |
| This compound | 60 mg/kg, p.o., q.d. | 300 ± 100 | 80 | >60 |
| Standard-of-Care | [Specify Drug & Dose] | 750 ± 180 | 50 | 38 |
Data are presented as mean ± standard deviation. p.o. = oral administration, q.d. = once daily.
Table 2: Hypothetical Biomarker Analysis from this compound-Treated PDX Tumors
| Treatment Group | p-Mer/Total Mer Ratio (Fold Change vs. Vehicle) | Cleaved Caspase-3 (Fold Change vs. Vehicle) | Ki-67 Positive Cells (%) |
| Vehicle Control | 1.0 | 1.0 | 85 ± 10 |
| This compound (60 mg/kg) | 0.2 ± 0.05 | 4.5 ± 1.2 | 20 ± 8 |
Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: this compound inhibits MerTK signaling, blocking downstream PI3K/AKT and MAPK/ERK pathways.
Experimental Workflow for this compound Efficacy Studies in PDX Models
Caption: Workflow for evaluating this compound efficacy in patient-derived xenograft (PDX) models.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol is adapted from established methods for PDX generation.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old, female
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps, scissors)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Phosphate-buffered saline (PBS), sterile
-
Antibiotics (e.g., penicillin/streptomycin)
Procedure:
-
Tumor Tissue Preparation:
-
Within 2 hours of surgical resection, transport the fresh tumor tissue in sterile PBS supplemented with antibiotics on ice.
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Shave and sterilize the implantation site (typically the flank).
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
(Optional) Mix the tumor fragment with Matrigel to support initial growth.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Implantation Monitoring:
-
Monitor the mice for tumor growth by palpation and caliper measurement twice weekly.
-
Once a tumor (F1 generation) reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
-
The harvested tumor can be cryopreserved for future use or passaged into new mice (F2 generation) for cohort expansion.
-
In Vivo Efficacy Study of this compound
This protocol outlines a typical in vivo efficacy study design.
Materials:
-
Established PDX-bearing mice with tumor volumes of 150-250 mm³
-
This compound, formulated for oral administration
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Dosing gavage needles
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Cohort Formation:
-
Once tumors in the expanded PDX cohort reach the desired volume range, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily (or as determined by pharmacokinetic studies).
-
Monitor the mice daily for any signs of toxicity.
-
-
Monitoring and Measurements:
-
Measure tumor volume using calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse twice weekly as an indicator of general health and treatment tolerance.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice and carefully excise the tumors.
-
Divide the tumor tissue for various analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen for western blotting and other molecular analyses.
-
A portion may be used for establishing primary cell cultures or for re-implantation.
-
-
Pharmacodynamic (PD) Biomarker Analysis
a. Western Blotting for p-Mer and Downstream Signaling Proteins:
-
Homogenize the snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Mer, total Mer, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
b. Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers:
-
Embed the formalin-fixed tumor tissue in paraffin (B1166041) and section it.
-
Perform antigen retrieval on the tissue sections.
-
Incubate the sections with primary antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
-
Use an appropriate secondary antibody and detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Image the slides and quantify the percentage of positive cells in multiple fields of view per tumor.
Conclusion
The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of targeted therapies like this compound. The protocols outlined in this document offer a comprehensive framework for establishing PDX models, conducting in vivo efficacy studies, and performing essential pharmacodynamic biomarker analyses. While the presented data is illustrative, it highlights the types of quantitative endpoints that are critical for assessing the therapeutic potential of this compound. Rigorous execution of these experimental plans will be instrumental in advancing our understanding of this compound's anti-cancer activity and guiding its clinical development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Unc569 Treatment Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Unc569, a potent Mer receptor tyrosine kinase (RTK) inhibitor, in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible and ATP-competitive small molecule inhibitor of Mer receptor tyrosine kinase (Mer RTK).[1][2] It functions by inhibiting the autophosphorylation of the Mer kinase, which in turn blocks downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[3][4][5] This inhibition ultimately leads to decreased cell proliferation, reduced survival, and the induction of apoptosis in susceptible cancer cell lines.
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: A good starting point is to perform a dose-response experiment spanning a wide range of concentrations, from below the biochemical IC50 to concentrations where toxicity might be expected. For this compound, which has a biochemical IC50 of 2.9 nM for Mer kinase, a range from 1 nM to 10 µM is reasonable for initial screening. The optimal concentration will be cell line-dependent.
Q3: How long should I treat my cells with this compound?
A3: The treatment duration depends on the endpoint being measured. For inhibiting Mer phosphorylation, a short treatment of 1 hour has been shown to be effective. For assessing effects on cell proliferation and apoptosis, longer incubation times of 48 hours or more are typically used. For experiments lasting longer than 24 hours, it is recommended to replenish the media with fresh this compound to ensure continuous target inhibition, as the compound's activity may decrease over time in culture.
Q4: What solvent should I use to dissolve this compound and what is a safe final concentration in my cell culture?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line, which is generally less than 0.1-0.5%. Always include a vehicle-only (e.g., DMSO) control in your experiments to account for any solvent effects.
Q5: My cells are dying at concentrations where I don't see a specific effect. What could be the cause?
A5: High levels of cell death, especially at concentrations significantly above the biochemical IC50, could be due to off-target effects or non-specific toxicity. It is important to perform a dose-response curve and determine the optimal concentration that inhibits the target without causing excessive cell death. Comparing the phenotype observed with this compound to that of a structurally different Mer inhibitor or genetic knockdown of Mer (e.g., using siRNA) can help validate the on-target effect.
Troubleshooting Guide
Issue 1: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate cell counting before seeding to maintain consistency across wells and plates. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Compound precipitation | Visually inspect the media containing this compound for any signs of precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible. |
| Inconsistent treatment timing | Stagger the addition of this compound to plates to ensure consistent incubation times for all conditions. |
Issue 2: No significant effect of this compound on the target cell line.
| Possible Cause | Troubleshooting Step |
| Low Mer RTK expression | Confirm the expression of Mer RTK in your cell line of interest using techniques like Western blot or flow cytometry. |
| Cell line is not dependent on Mer signaling | Even if Mer is expressed, the cell line's survival and proliferation may not be driven by this pathway. Consider using a positive control cell line known to be sensitive to Mer inhibition (e.g., 697 or Jurkat ALL cells). |
| Suboptimal this compound concentration | Perform a broad dose-response experiment to ensure you are testing a relevant concentration range. |
| Degradation of this compound | Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments, replenish the media with fresh inhibitor every 24-48 hours. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Different Assays and Cell Lines
| Cell Line | Assay Type | Measurement | IC50 Value | Reference |
| 697 (B-cell ALL) | Mer Phosphorylation Inhibition | p-Mer levels | 141 ± 15 nM | |
| Jurkat (T-cell ALL) | Mer Phosphorylation Inhibition | p-Mer levels | 193 ± 56 nM | |
| 697 (B-cell ALL) | Cell Viability (MTT Assay) | Number of metabolically active cells | 0.5 µM | |
| Jurkat (T-cell ALL) | Cell Viability (MTT Assay) | Number of metabolically active cells | 1.2 µM | |
| BT12 (Rhabdoid Tumor) | Cell Viability (MTT Assay) | Relative cell numbers | Not explicitly stated, but dose-dependent decrease shown |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability in a chosen cell line.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Preparation:
-
Prepare a 10-point serial dilution of this compound (e.g., 3-fold dilutions) in cell culture medium. The concentration range should span from well below the expected biochemical IC50 to concentrations where toxicity might occur (e.g., 1 nM to 10 µM).
-
-
Inhibitor Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
Measure cell viability using a suitable assay, such as an MTT or a CellTiter-Glo® assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Inhibition of Mer Phosphorylation by Western Blot
This protocol describes how to evaluate the effect of this compound on the phosphorylation of its target, Mer RTK.
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for 1 hour.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against phosphorylated Mer (p-Mer).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Mer and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the dose-dependent inhibition of Mer phosphorylation.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
potential off-target effects of Unc569
Technical Support Center: UNC569
This compound is a potent, reversible, and ATP-competitive small molecule inhibitor of the Mer receptor tyrosine kinase (MerTK).[1][2][3] It is under investigation for its therapeutic potential in cancers such as acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT), where MerTK is often abnormally expressed.[2][4][5] this compound works by inhibiting the activation of MerTK and its downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell growth, proliferation, and survival.[1][4][5]
While this compound shows high potency for MerTK, like many kinase inhibitors, it has the potential for off-target effects, which can lead to unexpected experimental results or toxicities.[6][7][8] This guide provides researchers with information to identify, troubleshoot, and mitigate potential off-target effects during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of this compound?
A1: this compound is highly potent against MerTK (IC50 = 2.9 nM).[4][5] However, it also inhibits other TAM (Tyro3, Axl, Mer) family kinases, Axl and Tyro3, with IC50 values of 37 nM and 48 nM, respectively.[1][3][5] A screening against a 72-kinase panel also showed that this compound can inhibit Flt3, MAPKAPK2, and RET at a concentration of 30 nM.[3]
Q2: I'm observing a cellular phenotype that is inconsistent with MerTK inhibition. Could this be an off-target effect?
A2: Yes, an unexpected phenotype could be due to off-target effects.[6][9] For instance, if you expect inhibition of proliferation but observe a different cellular response, this compound might be interacting with another kinase that has an opposing function in your specific cell model.[10] It's also possible that the inhibition of the primary target (MerTK) leads to feedback or cross-talk with other signaling pathways.[6][10]
Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?
A3: While this compound has been shown to induce apoptosis in cancer cell lines as part of its intended therapeutic effect, excessive toxicity at low concentrations could indicate off-target effects on kinases essential for cell survival.[4][5][10] Ensure that the concentration used is appropriate for your cell line by performing a dose-response curve.
Q4: How can I be sure the effects I'm seeing are from on-target MerTK inhibition and not off-target activity?
A4: To confirm on-target activity, it is recommended to use a secondary, structurally different MerTK inhibitor or a genetic approach like siRNA or CRISPR/Cas9 to knock down MerTK.[10] If these methods produce the same phenotype as this compound, it strengthens the evidence for an on-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition) | The inhibitor may be hitting an off-target kinase with an opposing biological function or inhibiting a kinase in a negative feedback loop.[10] | 1. Validate with a different tool: Use a structurally unrelated MerTK inhibitor or a genetic knockdown approach (siRNA/CRISPR).[10]2. Perform a kinase profile: Use a commercial service to screen this compound against a broad panel of kinases to identify potential off-targets.[10]3. Rescue experiment: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase. |
| High levels of cell death even at low inhibitor concentrations | The inhibitor may have potent off-target effects on kinases essential for cell survival.[10] | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target (p-Mer) without causing excessive toxicity.[10]2. Check for apoptosis markers: Use assays like Annexin V/PI staining or caspase-3 cleavage to confirm if the cell death is apoptotic.[4][5] |
| Inconsistent results between different cell lines | The expression levels of on-target (MerTK) and off-target kinases can vary significantly between cell lines. | 1. Profile your cell lines: Use Western blot or qPCR to determine the expression levels of MerTK, Axl, Tyro3, and other potential off-targets in your cell lines.2. Select appropriate models: Choose cell lines with high MerTK expression and low expression of known off-targets for on-target validation studies. |
| Discrepancy between biochemical and cellular IC50 values | Factors such as cell permeability, efflux pumps, and intracellular ATP concentration can affect the inhibitor's potency in a cellular context. | 1. Confirm target engagement: Perform a Western blot to measure the inhibition of MerTK phosphorylation (p-Mer) at various concentrations of this compound in your cell line to determine the cellular IC50.[4][5] |
Data Presentation: Kinase Selectivity Profile of this compound
The following table summarizes the known inhibitory activity of this compound against its primary target and key off-targets.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Mer (On-Target) | 2.9 | Biochemical | [4][5] |
| Axl (Off-Target) | 37 | Biochemical | [1][3][5] |
| Tyro3 (Off-Target) | 48 | Biochemical | [1][3][5] |
| Flt3 (Off-Target) | >30 (82% inhibition at 30 nM) | Biochemical Panel | [3] |
| MAPKAPK2 (Off-Target) | >30 (92% inhibition at 30 nM) | Biochemical Panel | [3] |
| RET (Off-Target) | >30 (59% inhibition at 30 nM) | Biochemical Panel | [3] |
Experimental Protocols
Protocol: Western Blot for MerTK Phosphorylation
This protocol is to assess the on-target activity of this compound by measuring the inhibition of MerTK auto-phosphorylation in a cellular context.[4][5]
1. Cell Culture and Treatment:
-
Plate your cells of interest (e.g., 697 or Jurkat ALL cells) and grow to 70-80% confluency.[4][5]
-
Treat the cells with a dose-range of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for 1-2 hours.[4][5] A DMSO-only control should be included.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
4. SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate the proteins on an 8-10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MerTK (p-Mer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
5. Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total MerTK and a loading control like GAPDH or β-actin.
6. Densitometry Analysis:
-
Quantify the band intensities for p-Mer, total Mer, and the loading control.
-
Calculate the ratio of p-Mer to total Mer for each treatment condition to determine the dose-dependent inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Potential on- and off-target pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Unc569 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Unc569. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. How should solid this compound be stored?
Solid this compound is typically shipped at room temperature.[1] Upon receipt, it is recommended to store the powder at -20°C for long-term stability.[1][2] Some suppliers also indicate storage at 2-8°C is acceptable.[3][4] For optimal results, always refer to the manufacturer's specific instructions provided with the product.
2. What are the recommended conditions for storing this compound stock solutions?
Stock solutions of this compound should be aliquoted and frozen to avoid repeated freeze-thaw cycles. The recommended storage temperatures and durations are:
-
-80°C: Stable for up to 6 months.[5]
-
-20°C: Stable for up to 1 month[5], with some sources indicating stability for up to 6 months.[3]
3. How do I properly dissolve this compound?
This compound is soluble in several organic solvents. For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[3] For in vivo studies, various formulations can be prepared. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5] It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[5]
4. My this compound solution appears to have precipitated. What should I do?
If you observe precipitation in your this compound solution, you can try to redissolve it by gentle warming and/or sonication.[5] However, ensure that the temperature is not excessively high to prevent degradation. If the precipitate does not dissolve, it is advisable to prepare a fresh solution. To prevent precipitation, ensure you are not exceeding the solubility limits in your chosen solvent and consider the storage conditions.
5. Can this compound cause degradation of its target protein, Mer Tyrosine Kinase?
While this compound is a kinase inhibitor designed to block the activity of Mer Tyrosine Kinase (Mer TK)[5][6], some kinase inhibitors have been observed to induce the degradation of their target proteins.[7][8] This phenomenon, known as inhibitor-induced protein degradation, can occur through various cellular mechanisms.[7] While the provided literature for this compound focuses on its inhibitory effects on Mer phosphorylation and downstream signaling[5][9][10], researchers should be aware of the possibility of target protein level changes upon treatment. Monitoring Mer TK protein levels by Western blot alongside phosphorylation status can provide a more complete picture of this compound's mechanism of action in a specific experimental system.
Data Summary Tables
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Citations |
| Solid | -20°C | ≥ 4 years | [1] |
| Solid | 2-8°C | Not specified | [3][4] |
| Stock Solution | -80°C | 6 months | [5] |
| Stock Solution | -20°C | 1-6 months | [3][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Citations |
| DMSO | 0.2 mg/mL to 100 mg/mL | [1][3] |
| Water | 2.5 mg/mL (with gentle warming) | [3][4] |
| DMF | 2.5 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |
| Ethanol | 2 mg/mL | [1] |
Table 3: Recommended Formulations for In Vivo Studies
| Protocol | Composition | Solubility | Citation |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [5] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Western Blot Analysis of Mer Phosphorylation
This protocol is adapted from studies investigating the effect of this compound on Mer signaling.[9][10]
-
Cell Treatment: Culture cells (e.g., 697 or Jurkat leukemia cell lines) to the desired density. Treat the cells with varying concentrations of this compound or vehicle control for the specified duration (e.g., 1 hour).
-
Phosphatase Inhibition (Optional but Recommended): To stabilize the phosphorylated form of Mer, treat the cells with a phosphatase inhibitor like pervanadate (B1264367) for a short period (e.g., 3 minutes) before cell lysis.[9][10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation (Optional): For enhanced detection of phosphorylated Mer, immunoprecipitate Mer from the cell lysates using a specific anti-Mer antibody.
-
SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitated samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated Mer (p-Mer). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total Mer and a loading control (e.g., GAPDH or Actin) to normalize the results.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Mer RTK Inhibitor, this compound Mer RTK Inhibitor, this compound, 1350547-65-7 is a potent, reversible and ATP-competitive inhibitor of Mer receptor tyrosine kinase (IC50 = 2.9 nM; Ki = 4.3 nM). [sigmaaldrich.com]
- 4. Mer RTK Inhibitor, this compound CAS#: [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. From inhibition to destruction – kinase drugs found to trigger protein degradation | EurekAlert! [eurekalert.org]
- 8. Targeted Protein Degradation: Why Just Inhibit What Can Be Destroyed? [bio-itworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unc569 vs. Other Mer Kinase Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Mer kinase inhibitor Unc569 with other notable alternatives, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving Mer kinase inhibition.
Mer receptor tyrosine kinase (MerTK) has emerged as a significant target in oncology and immunology. Its aberrant expression and activation are implicated in promoting tumor cell survival, chemoresistance, and suppression of the anti-tumor immune response. This has spurred the development of small molecule inhibitors targeting Mer kinase. This guide focuses on this compound, a potent Mer inhibitor, and compares its performance with other well-characterized Mer kinase inhibitors: UNC2025, MRX-2843, and Sitravatinib.
Mechanism of Action and Signaling Pathway
This compound and the other compared inhibitors are ATP-competitive inhibitors of Mer kinase. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation and activation of MerTK. This, in turn, blocks downstream signaling pathways crucial for cancer cell survival and proliferation, primarily the PI3K/AKT and MAPK/ERK pathways.
Caption: Simplified Mer kinase signaling pathway and the point of intervention for inhibitors.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and its comparators. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase | This compound | UNC2025 | MRX-2843 | Sitravatinib |
| Mer | 2.9 [1] | 0.74 [2] | 1.3 [3][4] | 2 [5] |
| Axl | 37[1] | 122[2] | - | 1.5[5] |
| Tyro3 | 48[1] | - | - | - |
| Flt3 | - | 0.8[2] | 0.64[3][4] | 8[5] |
| VEGFR2 | - | - | - | 5[5] |
| KIT | - | - | - | 6[5] |
Table 2: Cellular Activity and In Vivo Efficacy
| Parameter | This compound | UNC2025 | MRX-2843 | Sitravatinib |
| Cellular Mer Phosphorylation Inhibition (IC50) | 141 nM (697 cells)[1][6] | 2.7 nM (697 cells)[7][8] | Dose-dependent inhibition in Kasumi-1 cells[3] | Potent inhibition at low nM concentrations[9] |
| Cell Viability (IC50) | 0.5 µM (697 cells)[6] | - | 143.5 nM (cell number reduction)[3] | - |
| Induction of Apoptosis | Yes[1] | Yes[10] | Yes[3] | Yes[9] |
| In Vivo Model | Zebrafish T-ALL model[6] | Murine orthotopic xenograft models of AML[11][12] | Murine orthotopic xenograft models of AML[11][12] | Mouse xenograft models of sarcoma[9] |
| In Vivo Efficacy | >50% reduction in tumor burden[6] | Prolonged survival[10][11] | Prolonged survival[11][12][13] | Potent anti-tumor activity[9] |
| Oral Bioavailability (Mouse) | 57%[1] | 100%[10] | 78%[3] | Orally bioavailable[5][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are detailed protocols for key experiments cited in the comparison.
In Vitro Mer Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against Mer kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol Details:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a serial dilution of the compound in kinase assay buffer.
-
Prepare a solution of recombinant human Mer kinase in kinase assay buffer.
-
Prepare a solution of ATP and a suitable substrate (e.g., a synthetic peptide) in kinase assay buffer.
-
-
Assay Procedure:
-
Add the Mer kinase solution to the wells of a microplate.
-
Add the serially diluted test compound or vehicle (DMSO) to the wells.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Mer Phosphorylation Assay
This assay measures the ability of an inhibitor to block Mer phosphorylation in a cellular context.
Protocol Details:
-
Cell Culture and Treatment:
-
Culture a Mer-expressing cell line (e.g., 697 acute lymphoblastic leukemia cells) to 70-80% confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Immunoprecipitation and Western Blotting:
-
Immunoprecipitate Mer from the cell lysates using an anti-Mer antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated Mer (p-Mer) and a primary antibody for total Mer as a loading control.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for p-Mer and total Mer.
-
Normalize the p-Mer signal to the total Mer signal for each treatment condition.
-
Calculate the percentage of p-Mer inhibition relative to the vehicle-treated control and determine the cellular IC50.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Details:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight (for adherent cells).
-
Treat the cells with a range of concentrations of the Mer inhibitor or vehicle and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
Protocol Details:
-
Cell Treatment and Harvesting:
-
Treat cells with the Mer inhibitor or vehicle for a time sufficient to induce apoptosis.
-
Harvest the cells, including both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine on apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
-
Flow Cytometry Analysis:
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Xenograft Model for Leukemia
This protocol provides a general framework for evaluating the in vivo efficacy of Mer inhibitors in a leukemia xenograft model.
Caption: General workflow for in vivo efficacy studies using a leukemia xenograft model.
Protocol Details:
-
Cell Preparation and Implantation:
-
Human leukemia cells (e.g., MOLM-14 or patient-derived xenograft cells) are cultured and then injected into immunocompromised mice (e.g., NOD/SCID gamma mice).
-
-
Monitoring Engraftment:
-
Leukemia engraftment is monitored by methods such as bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood for human CD45+ cells.
-
-
Treatment:
-
Once engraftment is confirmed, mice are randomized into treatment groups (vehicle control and Mer inhibitor).
-
The inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Tumor burden is monitored throughout the study.
-
The primary endpoint is typically overall survival. Other endpoints may include changes in tumor volume or leukemic cell counts in various tissues (bone marrow, spleen, peripheral blood).
-
At the end of the study, tissues can be collected for pharmacodynamic and biomarker analysis (e.g., measuring p-Mer levels in tumor cells).
-
Conclusion
This compound is a potent inhibitor of Mer kinase with demonstrated in vitro and in vivo activity. When compared to other Mer inhibitors such as UNC2025, MRX-2843, and Sitravatinib, it shows a distinct selectivity profile. UNC2025 and MRX-2843 are potent dual Mer/Flt3 inhibitors, which may offer advantages in certain hematological malignancies where both kinases are relevant targets. Sitravatinib is a multi-kinase inhibitor with activity against Mer and other receptor tyrosine kinases involved in angiogenesis and tumor progression. The choice of inhibitor will depend on the specific research question and the desired selectivity profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working on the development and evaluation of Mer kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is Sitravatinib used for? [synapse.patsnap.com]
Unc569 vs. UNC1653: A Comparative Analysis of Mer Tyrosine Kinase Inhibition
In the landscape of targeted cancer therapeutics, the Mer receptor tyrosine kinase (Mer) has emerged as a promising target in various malignancies, including acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors. This guide provides a detailed comparison of Unc569, a potent Mer inhibitor, and its structurally related counterpart, UNC1653, which serves as a crucial negative control in experimental settings. This analysis is intended for researchers, scientists, and drug development professionals to elucidate the specific efficacy of this compound in targeting Mer-driven oncogenic pathways.
Overview of this compound and UNC1653
This compound is a small molecule inhibitor that demonstrates potent, reversible, and ATP-competitive inhibition of Mer kinase.[1] It also exhibits inhibitory activity against other TAM family receptor tyrosine kinases, namely Axl and Tyro3, albeit at higher concentrations.[2] In contrast, UNC1653 is a structurally analogous compound designed as a negative control; it does not inhibit Mer kinase activity.[3][4] This fundamental difference allows for the specific attribution of observed cellular effects to the Mer-inhibitory function of this compound.
Efficacy and Biological Activity
The efficacy of this compound has been demonstrated through its ability to inhibit Mer phosphorylation, suppress downstream signaling pathways, reduce cell proliferation and colony formation, and induce apoptosis in cancer cell lines.[3][5] UNC1653, in parallel experiments, fails to elicit these effects, thereby validating that the anti-leukemic activity of this compound is a direct consequence of its Mer inhibition.[3][4]
Data Presentation
The following tables summarize the quantitative data from comparative and independent studies on this compound.
Table 1: Inhibition of Mer Phosphorylation
| Cell Line | Compound | IC50 (nM) |
| 697 (B-cell ALL) | This compound | 141 ± 15 |
| Jurkat (T-cell ALL) | This compound | 193 ± 56 |
Data sourced from Christoph, S., et al. (2013).[3][6]
Table 2: Inhibition of Cell Proliferation
| Cell Line | Compound | IC50 (µM) |
| 697 (B-cell ALL) | This compound | 0.5 |
| Jurkat (T-cell ALL) | This compound | 1.2 |
Data sourced from Christoph, S., et al. (2013).[3][6]
Table 3: Effect on Colony Formation in Jurkat Cells
| Treatment | Mean Number of Colonies (± SE) |
| DMSO (Control) | 100.1 ± 23.4 |
| This compound (400 nM) | 25.6 ± 6.4 |
| UNC1653 | No reduction observed |
Data sourced from Christoph, S., et al. (2013).[3][4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Western Blot for Mer Phosphorylation
-
Cell Treatment: Jurkat and 697 cell cultures are treated with varying concentrations of this compound or DMSO (vehicle control) for 1 hour.[3]
-
Phosphatase Inhibition: Pervanadate is added to the cell cultures for 3 minutes to stabilize the phosphorylated form of Mer.[3]
-
Lysis and Immunoprecipitation: Cells are lysed, and Mer is immunoprecipitated from the cell lysates.[3]
-
Electrophoresis and Transfer: The immunoprecipitated proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Mer (p-Mer) and total Mer, followed by incubation with appropriate secondary antibodies.
-
Detection: Protein bands are visualized using a suitable detection reagent, and the relative levels of p-Mer and total Mer are determined.[3]
MTT Assay for Cell Proliferation
-
Cell Seeding and Treatment: Cells are cultured at an optimal density (e.g., 3 × 10^5/mL) and treated with the desired concentrations of this compound.[3][7]
-
Incubation: The cells are incubated for a specified period (e.g., 48 hours). To ensure continuous Mer inhibition, the medium containing this compound can be replenished after 24 hours.[3][7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader to determine the relative number of metabolically active cells.[3]
Colony Formation Assay
-
Cell Plating: Cells are plated in a semi-solid medium, such as methylcellulose, in the presence of various concentrations of this compound, UNC1653, or DMSO control.[3][6]
-
Treatment Maintenance: Fresh medium containing the respective compounds is added every 48 hours to maintain the treatment conditions.[3][6]
-
Incubation: The cells are incubated for an extended period (e.g., 8 days) to allow for colony growth.[3][6]
-
Colony Counting: After the incubation period, the colonies are counted. A colony is typically defined as a cluster of 50 or more cells.[3][6]
-
Data Analysis: The number and size of colonies in the treated groups are compared to the control group to assess the long-term effects on cell survival and proliferation.[3]
Conclusion
The comparative data robustly demonstrates that this compound is a potent and specific inhibitor of Mer kinase with significant anti-cancer effects in vitro. The use of UNC1653 as a negative control has been instrumental in confirming that the observed reduction in cell proliferation and survival is a direct result of Mer inhibition by this compound. These findings underscore the value of this compound as a tool for studying Mer signaling and as a potential therapeutic agent for cancers with aberrant Mer expression. For researchers in the field, the clear distinction in activity between this compound and UNC1653 provides a validated experimental system for investigating the biological consequences of Mer inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. molbiolcell.org [molbiolcell.org]
- 3. "Elucidating the Signalling Pathway of Mer Tyrosine Kinase Receptor in " by Ekenedelichukwu Azu [ir.lib.uwo.ca]
- 4. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of Mer receptor tyrosine kinase signaling attenuated lipopolysaccharide-induced lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Unc569: A Potent Inducer of Apoptosis in Leukemia Cells - A Comparative Guide
For researchers and professionals in drug development, identifying effective therapeutic agents that can selectively induce apoptosis in cancer cells is a primary goal. This guide provides a comprehensive comparison of Unc569, a small molecule Mer tyrosine kinase inhibitor, and its efficacy in inducing apoptosis in leukemia cells. We will compare its performance with other alternatives, supported by experimental data, and provide detailed methodologies for the key experiments cited.
This compound vs. Alternative Apoptosis Inducers in Leukemia
This compound has demonstrated significant potential in preclinical studies for treating acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). Its primary mechanism of action involves the inhibition of the Mer receptor tyrosine kinase, a key player in cancer cell proliferation and survival.[1][2][3] This inhibition leads to the induction of apoptosis, a programmed cell death, in leukemia cells.[4][5][6]
To objectively evaluate the performance of this compound, we compare it with another Mer inhibitor, UNC1062, and standard chemotherapeutic agents, etoposide (B1684455) and methotrexate.
Performance Comparison
| Compound/Agent | Mechanism of Action | Target Leukemia Type(s) | Key Apoptotic Markers | Efficacy (Observations) |
| This compound | Mer tyrosine kinase inhibitor; inhibits PI3K/AKT and MAPK/ERK pathways.[1][4][5] | ALL, AML.[1][2][7] | Increased cleaved Caspase-3, cleaved PARP.[1][4][5] | Induces apoptosis in a dose-dependent manner. Increases chemosensitivity to standard therapies.[4][5] |
| UNC1062 | Mer tyrosine kinase inhibitor.[2][7] | AML.[2][7] | Increased Annexin-V positive cells.[2] | Suppresses cell growth and induces apoptosis, particularly in cells with constitutively phosphorylated MERTK.[2][7] |
| Etoposide | Topoisomerase II inhibitor. | ALL, AML. | DNA fragmentation, Caspase activation. | Standard chemotherapeutic agent; induces apoptosis but with potential for significant side effects.[4][5] |
| Methotrexate | Dihydrofolate reductase inhibitor. | ALL. | Cell cycle arrest, apoptosis. | Standard chemotherapeutic agent; this compound enhances its apoptotic effect in ALL cells.[4][5] |
Experimental Data: this compound-Induced Apoptosis
The following tables summarize key quantitative data from studies on this compound's pro-apoptotic effects on leukemia cell lines.
Table 1: IC50 Values for Mer Phosphorylation Inhibition by this compound
| Cell Line | Leukemia Type | IC50 (nM) | Reference |
| 697 | B-cell ALL | 141 | [1] |
| Jurkat | T-cell ALL | 193 | [1] |
Table 2: Induction of Apoptosis by this compound in ALL Cell Lines
| Cell Line | Treatment | % Apoptotic and Dead Cells (Yo-Pro-1/PI Staining) | Reference |
| Jurkat | DMSO (Control) | ~5% | [4][5] |
| Jurkat | This compound (500 nM) | ~20% | [4][5] |
| 697 | DMSO (Control) | ~10% | [4][5] |
| 697 | This compound (500 nM) | ~35% | [4][5] |
Table 3: Enhancement of Chemotherapy-Induced Apoptosis by this compound
| Cell Line | Treatment | % Apoptotic and Dead Cells | Reference |
| Jurkat | Methotrexate | ~17.5% | [4][5] |
| Jurkat | Methotrexate + this compound (500 nM) | ~26.4% | [4][5] |
| 697 | Etoposide | ~33.0% | [4][5] |
| 697 | Etoposide + this compound (500 nM) | ~43.3% | [4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for assessing its apoptotic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of MERTK Inhibitors this compound and UNC1062 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of MERTK Inhibitors this compound and UNC1062 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unc569: A Comparative Analysis of a Novel Mer Tyrosine Kinase Inhibitor Across Different Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental effects of Unc569, a small molecule inhibitor of Mer receptor tyrosine kinase (RTK). This document summarizes key findings on the efficacy of this compound in various cancer cell lines, offers a comparative perspective with other therapeutic agents, and provides detailed experimental protocols for the cited studies.
This compound has emerged as a promising therapeutic candidate due to its potent and selective inhibition of Mer RTK, a key player in oncogenic signaling. Ectopic expression of Mer is observed in various malignancies, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and atypical teratoid/rhabdoid tumors (AT/RT). Inhibition of Mer has been shown to reduce pro-survival signaling, increase chemosensitivity, and impede leukemia development in preclinical models.[1][2] This guide cross-validates the effects of this compound in different cell lines, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Data Presentation: this compound Efficacy and Comparative Analysis
The following tables summarize the quantitative data on the effects of this compound and its alternatives in various cancer cell lines.
Table 1: IC50 Values of this compound for Mer Phosphorylation and Cell Viability
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Mer Phosphorylation | 141 ± 15 | [1][2] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Mer Phosphorylation | 193 ± 56 | [1] |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Cell Viability (MTT Assay, 48h) | 500 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell Viability (MTT Assay, 48h) | 1200 | |
| BT12 | Atypical Teratoid/Rhabdoid Tumor (AT/RT) | Cell Viability (MTT Assay, 48h) | 850 |
Table 2: Effect of this compound on Colony Formation
| Cell Line | Cancer Type | Treatment | Colony Number (Mean ± SE) | % Reduction | Reference |
| 697 | B-ALL | DMSO (Control) | 95.9 ± 16.8 | - | |
| This compound (400 nM) | 14.8 ± 12.8 | 84.6% | |||
| Jurkat | T-ALL | DMSO (Control) | 100.1 ± 23.4 | - | |
| This compound (400 nM) | 25.6 ± 6.4 | 74.4% |
Table 3: Comparative Efficacy of this compound and UNC1062 in AML Cell Lines
| Cell Line | Treatment | % Cell Growth Inhibition (at 4µM) |
| OCI/AML5 | This compound | ~75% |
| UNC1062 | ~80% | |
| TMD7 | This compound | ~70% |
| UNC1062 | ~75% | |
| THP-1 | This compound | ~40% |
| UNC1062 | ~50% | |
| HEL | This compound | ~30% |
| UNC1062 | ~40% |
Table 4: this compound-Mediated Chemosensitization in ALL Cell Lines
| Cell Line | Treatment | % Apoptotic & Dead Cells (Mean ± SE) | Reference |
| Jurkat | Methotrexate (MTX) | 17.5 ± 1.3 | |
| MTX + this compound (500 nM) | 26.4 ± 2.9 | ||
| 697 | Etoposide (VP-16) | 33.03 ± 0.42 | |
| VP-16 + this compound (500 nM) | 43.3 ± 2.6 | ||
| Methotrexate (MTX) | 18.13 ± 3.63 | ||
| MTX + this compound (500 nM) | 28.93 ± 4.96 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for Mer Phosphorylation and Downstream Signaling
Objective: To determine the effect of this compound on the phosphorylation of Mer RTK and its downstream signaling proteins, AKT and ERK.
Protocol:
-
Cell Culture and Treatment: Culture Jurkat and 697 cells to the desired density. For experiments involving Gas6 stimulation, serum-starve the cells for 2 hours, then pre-incubate with this compound (1 µM) or DMSO for 90 minutes. Stimulate with 200 nmol/L recombinant human Gas6 for the indicated time. For dose-response experiments, treat cells with varying concentrations of this compound for 1 hour.
-
Cell Lysis: To stabilize the phosphorylated form of Mer, add pervanadate (B1264367) to the cell cultures for 3 minutes. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation (for p-Mer): Immunoprecipitate Mer from cell lysates using an anti-Mer antibody.
-
Protein Quantification: Determine the protein concentration of the whole-cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Mer, total Mer, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C. A GAPDH or actin antibody should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
MTT Assay for Cell Viability and Proliferation
Objective: To assess the effect of this compound on the metabolic activity and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 3 x 10⁵ cells/mL) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or DMSO control for 48 hours. For longer experiments, replenish the media and this compound after 24 hours.
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.
Colony Formation Assay
Objective: To evaluate the effect of this compound on the long-term proliferative potential and clonogenic survival of cancer cells.
Protocol:
-
Cell Plating: Plate a low density of cells in methylcellulose-based medium (for suspension cells) or soft agar (B569324) (for adherent cells) in the presence of various concentrations of this compound or DMSO control.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere.
-
Media Replenishment: Every 48 hours, add fresh culture medium containing the respective concentrations of this compound or DMSO.
-
Colony Counting: After 8-14 days, stain the colonies with crystal violet and count the number of colonies (typically defined as a cluster of ≥50 cells) under a microscope.
-
Data Analysis: Calculate the percentage of colony formation relative to the DMSO-treated control.
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by this compound and the general workflow of the experiments described.
References
Unc569 Demonstrates Significant Preclinical Efficacy and Synergistic Effects with Standard Chemotherapy in Leukemia Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that Unc569, a novel small-molecule inhibitor of the Mer receptor tyrosine kinase (RTK), shows considerable promise in the treatment of acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT).[1][2] The agent not only demonstrates potent single-agent activity but also enhances the efficacy of standard chemotherapeutic agents, suggesting a potential new therapeutic strategy for these malignancies.
This compound is a potent, reversible, and ATP-competitive inhibitor of Mer kinase with an IC50 of 2.9 nM.[3][4] It also shows inhibitory activity against other TAM family kinases, Axl and Tyro3, with IC50 values of 37 nM and 48 nM, respectively.[3] The compound has demonstrated favorable pharmacokinetic properties, including oral bioavailability.[3]
Comparative Efficacy of this compound Monotherapy
In vitro studies have established the cytotoxic effects of this compound across various leukemia cell lines. The compound effectively reduces cell proliferation and survival.
| Cell Line | Cancer Type | This compound IC50 (Proliferation/Survival) | This compound IC50 (Mer Phosphorylation) | Reference |
| 697 | B-cell ALL | 0.5 µM | 141 ± 15 nM | [1][5] |
| Jurkat | T-cell ALL | 1.2 µM | 193 ± 56 nM | [1][5] |
In vivo studies using a transgenic zebrafish model of T-ALL showed that treatment with 4 µM this compound for two weeks resulted in a greater than 50% reduction in tumor burden.[1][2] Similarly, in a murine xenograft model using 697 B-ALL cells, oral administration of this compound at 15 mg/kg daily significantly decreased the leukemia burden compared to vehicle-treated controls.[5]
Synergistic Effects with Standard Chemotherapy
This compound has been shown to increase the sensitivity of leukemia cells to standard-of-care chemotherapies. This synergistic effect could potentially allow for lower doses of cytotoxic drugs, thereby reducing treatment-related toxicity.
| Cell Line | Chemotherapy Agent | Treatment | % Apoptotic and Dead Cells | P-value | Reference |
| Jurkat | Methotrexate (B535133) | Methotrexate alone | 17.5 ± 1.3 | 0.03 | [1][2] |
| Methotrexate + this compound | 26.4 ± 2.9 | [1][2] | |||
| 697 | Etoposide | Etoposide alone | 33.03 ± 0.42 | 0.02 | [1][2] |
| Etoposide + this compound | 43.3 ± 2.6 | [1][2] | |||
| 697 | Methotrexate | Methotrexate alone | 18.13 ± 3.63 | 0.1 | [1][2] |
| Methotrexate + this compound | 28.93 ± 4.96 | [1][2] |
Mechanism of Action: Mer Kinase Inhibition
This compound exerts its anti-cancer effects by inhibiting the Mer receptor tyrosine kinase, which is ectopically expressed in many ALL patient samples and cell lines.[1][2] Inhibition of Mer disrupts key pro-survival signaling pathways, including PI3K/AKT and MAPK/ERK.[1][2] This leads to reduced proliferation, decreased colony formation, and induction of apoptosis.[1]
Experimental Protocols
Cell Culture and Reagents
ALL cell lines (697 and Jurkat) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. This compound was dissolved in DMSO for in vitro experiments.[1] Standard chemotherapeutic agents, methotrexate and etoposide, were obtained from commercial sources.[2]
Western Blot Analysis
To assess the inhibition of Mer phosphorylation, cells were treated with varying concentrations of this compound for 1 hour. Pervanadate was added to stabilize protein phosphorylation. Cell lysates were then subjected to immunoprecipitation with a Mer-specific antibody, followed by SDS-PAGE and immunoblotting to detect phosphorylated and total Mer protein levels.[1][2]
Cell Proliferation (MTT) Assay
The effect of this compound on cell viability was determined using the MTT assay. Cells were seeded in 96-well plates and treated with different concentrations of this compound for 48 hours. The number of metabolically active cells was quantified by measuring the absorbance at 570 nm after the addition of MTT reagent.[1]
Apoptosis Assay
Apoptosis was measured by flow cytometry using YO-PRO-1 and propidium (B1200493) iodide (PI) staining. Cells were treated with this compound, chemotherapy, or a combination of both for 48 hours before staining and analysis.[2]
In Vivo Zebrafish Model
Transgenic zebrafish with MYC-driven T-ALL were used to evaluate the in vivo efficacy of this compound. The fish were housed in water containing 4 µM this compound, and the water was changed daily for two weeks. Tumor burden was quantified by measuring the fluorescence of enhanced green fluorescent protein (EGFP) expressed by the lymphoblasts.[1][2]
References
- 1. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. ashpublications.org [ashpublications.org]
Unc569: A Comparative Analysis of IC50 Values and Mechanism of Action in Cancer
Unc569 has emerged as a potent, reversible, and ATP-competitive small molecule inhibitor of Mer receptor tyrosine kinase (Mer RTK), a key player in oncogenic signaling.[1][2] This guide provides a comparative overview of this compound's inhibitory concentration (IC50) values across various cancer cell lines, details the experimental protocols used for its evaluation, and illustrates its mechanism of action through key signaling pathways.
Comparative IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, these values have been determined in several cancer cell lines, primarily focusing on its effect on Mer phosphorylation and cell proliferation.
| Cancer Type | Cell Line | Assay Type | IC50 Value |
| Acute Lymphoblastic Leukemia (ALL) | 697 (B-cell ALL) | Mer Phosphorylation | 141 ± 15 nM[1][3][4] |
| Jurkat (T-cell ALL) | Mer Phosphorylation | 193 ± 56 nM[1][3][4] | |
| 697 (B-cell ALL) | Cell Proliferation (MTT) | 0.5 µM[3] | |
| Jurkat (T-cell ALL) | Cell Proliferation (MTT) | 1.2 µM[3] | |
| Atypical Teratoid Rhabdoid Tumor (AT/RT) | BT12 | Mer Phosphorylation | Dose-dependent inhibition observed[3][4] |
In addition to its primary target, Mer, this compound also shows inhibitory activity against other TAM family kinases, with IC50 values of 37 nM for Axl and 48 nM for Tyro3.[1]
Signaling Pathway Inhibition by this compound
This compound exerts its anti-cancer effects by inhibiting the Mer receptor tyrosine kinase, which in turn blocks downstream pro-survival and proliferative signaling pathways.[2][3][4] The primary pathways affected are the PI3K/AKT and MAPK/ERK cascades.[1][3][4] Inhibition of these pathways leads to reduced cell growth, decreased colony formation, and induction of apoptosis.[3][4]
Caption: this compound inhibits Mer RTK, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.
Experimental Protocols
The characterization of this compound's activity involves standard cell biology and biochemical assays.
Cell Viability and IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating: Cancer cell lines (e.g., 697, Jurkat) are seeded in 96-well plates at a predetermined optimal density and incubated overnight to allow for attachment.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Analysis of Protein Phosphorylation (Western Blot)
Western blotting is used to detect the phosphorylation status of Mer and its downstream targets, providing a direct measure of the inhibitor's biochemical effect.
-
Cell Treatment: Cells are treated with various concentrations of this compound for a short period (e.g., 1 hour). To stabilize the phosphorylated form of Mer, a phosphatase inhibitor like pervanadate (B1264367) may be added briefly before harvesting.[3][4][5]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-Mer, phospho-AKT, phospho-ERK). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified. The membrane is often stripped and re-probed with antibodies for the total forms of the proteins to normalize for loading differences.
Caption: Workflow for evaluating this compound's effect on cell viability and signaling pathways.
References
A Comparative Guide to TAM Kinase Inhibitors: Unc569 vs. Axl and Tyro3 Selective Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TAM (Tyro3, Axl, Mer) kinase inhibitor Unc569 with selective inhibitors of Axl and Tyro3. This analysis is based on available preclinical data and details the experimental methodologies used to evaluate these compounds.
The TAM receptor tyrosine kinases—Tyro3, Axl, and Mer—are crucial regulators of immune homeostasis and are increasingly implicated in cancer progression, metastasis, and therapeutic resistance. Their roles in both tumor cells and the tumor microenvironment have made them attractive targets for cancer therapy. This guide focuses on this compound, a potent inhibitor with activity across the TAM family, and compares its profile to that of selective Axl and Tyro3 inhibitors, providing a framework for evaluating their therapeutic potential.
Mechanism of Action and Signaling Pathways
This compound is a small molecule inhibitor that primarily targets Mer kinase but also exhibits inhibitory activity against Axl and Tyro3, classifying it as a pan-TAM inhibitor.[1][2] Like other ATP-competitive inhibitors, this compound binds to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways inhibited by targeting TAM kinases include the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration.[1][3]
Axl inhibitors, such as the well-characterized compound bemcentinib (B612113) (also known as BGB324 or R428), are highly selective for the Axl kinase.[4][5] These inhibitors also block the ATP-binding site, thereby inhibiting Axl-mediated signaling.[5][6] Selective Axl inhibition is being investigated to overcome resistance to other cancer therapies and to modulate the tumor immune microenvironment.[7][8]
Tyro3 inhibitors are designed to selectively block the Tyro3 receptor kinase. Although less numerous and not as extensively characterized in comparative studies as Axl inhibitors, they function by a similar mechanism of inhibiting ATP binding and subsequent downstream signaling cascades.[4]
Below is a diagram illustrating the general signaling pathway of the TAM kinases.
Comparative Performance Data
Direct head-to-head comparative studies of this compound with selective Axl and Tyro3 inhibitors under identical experimental conditions are limited in the public domain. However, by compiling data from various preclinical studies, we can establish a baseline for comparison.
| Inhibitor | Target(s) | IC50 (nM) | Selectivity Profile | Reference(s) |
| This compound | Mer | 2.9 | ~13-fold for Mer over Axl~17-fold for Mer over Tyro3 | [1][2] |
| Axl | 37 | [1][2] | ||
| Tyro3 | 48 | [1][2] | ||
| Bemcentinib (BGB324/R428) | Axl | 14 | >50-fold for Axl over Mer>100-fold for Axl over Tyro3 | [4] |
| BMS-777607 | Axl | 1.1 | Pan-TAM inhibitor with activity against other kinases (e.g., Met, Ron) | [4] |
| Tyro3 | 4.3 | [4] | ||
| c-Met | 3.9 | [4] | ||
| Ron | 1.8 | [4] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are for comparative purposes and are derived from in vitro biochemical assays.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize and compare TAM kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
References
- 1. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Bemcentinib - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. onclive.com [onclive.com]
Unraveling MerTK Inhibition: A Comparative Analysis of UNC569 and Genetic Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting Mer tyrosine kinase (MerTK), a critical player in cancer and immune regulation, is paramount. This guide provides a comprehensive comparison of two key inhibitory approaches: the small molecule inhibitor UNC569 and genetic knockdown of MerTK. By examining the experimental data and methodologies, this guide aims to offer a clear perspective on the corroborating findings and distinct characteristics of each method.
MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in a variety of cellular processes, including efferocytosis (the clearance of apoptotic cells), cell survival, proliferation, and the modulation of inflammatory responses.[1][2] Its aberrant expression and activation are linked to the progression of various cancers, making it a compelling target for therapeutic intervention.[3][4] This guide delves into the functional consequences of MerTK inhibition, drawing direct comparisons between the pharmacological approach using this compound and the genetic approach of RNA interference.
Quantitative Comparison of MerTK Inhibition Strategies
The following tables summarize the quantitative data from studies utilizing either the small molecule inhibitor this compound or genetic knockdown (siRNA/shRNA) to inhibit MerTK function. These data highlight the consistent effects of MerTK inhibition on cancer cell lines, regardless of the inhibitory method used.
| Cell Line | Treatment | IC50 (Proliferation/Viability) | Reference |
| Acute Lymphoblastic Leukemia (ALL) | |||
| 697 (B-cell ALL) | This compound | 0.5 µM | [3] |
| Jurkat (T-cell ALL) | This compound | 1.2 µM | |
| Acute Myeloid Leukemia (AML) | |||
| OCI/AML5 | This compound | ~2 µM | |
| TMD7 | This compound | ~2 µM | |
| OCI/AML5 | MerTK siRNA | Significant growth suppression at 3 days | |
| TMD7 | MerTK siRNA | Significant growth suppression at 5 days | |
| Mantle Cell Lymphoma (MCL) | |||
| Z-138 | MerTK shRNA | ~51.7% suppression of viable cells at 96h | |
| Mino | MerTK shRNA | Significant suppression of proliferation | |
| JVM-2 | MerTK shRNA | Significant suppression of proliferation |
Table 1: Comparative Effects of this compound and Genetic Knockdown on Cancer Cell Proliferation and Viability. This table presents the half-maximal inhibitory concentration (IC50) values for this compound and the observed effects of MerTK siRNA/shRNA on the proliferation and viability of various leukemia and lymphoma cell lines.
| Cell Line | Treatment | Effect on Apoptosis | Reference |
| Acute Lymphoblastic Leukemia (ALL) | |||
| 697 | This compound | Induction of apoptosis (increased cleaved PARP and Caspase-3) | |
| Jurkat | This compound | Induction of apoptosis (increased cleaved PARP and Caspase-3) | |
| Acute Myeloid Leukemia (AML) | |||
| OCI/AML5 | This compound (4 µM) | Increased apoptosis (Annexin V/PI staining) | |
| TMD7 | This compound (4 µM) | Increased apoptosis (Annexin V/PI staining) |
Table 2: Induction of Apoptosis by this compound in Leukemia Cell Lines. This table highlights the pro-apoptotic effects of the MerTK inhibitor this compound in different leukemia cell models.
| Cell Line | Treatment | Downstream Signaling Molecules Affected | Reference |
| Acute Lymphoblastic Leukemia (ALL) | |||
| 697 | This compound | ↓ p-Mer, ↓ p-AKT, ↓ p-ERK1/2 | |
| Jurkat | This compound | ↓ p-Mer, ↓ p-ERK1/2 | |
| Acute Myeloid Leukemia (AML) | |||
| OCI/AML5 | This compound | ↓ p-Mer, ↓ p-AKT, ↓ p-ERK | |
| TMD7 | This compound | ↓ p-Mer, ↓ p-AKT, ↓ p-ERK | |
| OCI/AML5 | MerTK siRNA | ↓ p-Mer, ↓ p-AKT, ↓ p-ERK | |
| TMD7 | MerTK siRNA | ↓ p-Mer, ↓ p-AKT, ↓ p-ERK | |
| Mantle Cell Lymphoma (MCL) | |||
| Z-138 | MerTK shRNA | ↓ p-AKT, ↓ p-p38 | |
| Mino | MerTK shRNA | ↓ p-AKT, ↓ p-p38 | |
| JVM-2 | MerTK shRNA | ↓ p-AKT, ↓ p-p38 | |
| Macrophage Cell Line | |||
| RAW 264.7 | Mer siRNA | ↓ p-Akt, ↓ p-p38 MAPK, ↓ p-ERK, ↓ p-JNK |
Table 3: Impact of MerTK Inhibition on Downstream Signaling Pathways. This table compares the effects of this compound and genetic knockdown on the phosphorylation status of key downstream signaling proteins. The downward arrow (↓) indicates a decrease in the phosphorylated form of the protein.
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited studies to achieve MerTK inhibition and assess its consequences.
Pharmacological Inhibition with this compound
This compound is a potent and selective small molecule inhibitor of MerTK.
-
Cell Treatment: Cancer cell lines (e.g., Jurkat, 697, OCI/AML5, TMD7) are typically cultured in appropriate media and treated with varying concentrations of this compound (often in the low micromolar range) or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, or 72 hours).
-
Viability and Proliferation Assays: Cell viability and proliferation are commonly assessed using colorimetric assays such as the MTT assay or WST-8 assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Apoptosis Assays: The induction of apoptosis is determined by methods such as flow cytometry after staining with Annexin V and propidium (B1200493) iodide (PI). Western blot analysis for the detection of cleaved PARP and cleaved Caspase-3 is also a standard method to confirm apoptosis.
-
Western Blot Analysis: To investigate the impact on signaling pathways, cells are lysed after treatment, and protein concentrations are determined. Equal amounts of protein are then separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of MerTK, AKT, ERK, and other relevant signaling proteins.
Genetic Knockdown of MerTK
Genetic knockdown of MerTK is typically achieved using small interfering RNA (siRNA) for transient suppression or short hairpin RNA (shRNA) for stable, long-term suppression.
-
siRNA Transfection:
-
Reagents: Pre-designed MerTK-specific siRNAs and a non-targeting control siRNA are used. Transfection reagents (e.g., lipofectamine-based reagents) are utilized to deliver the siRNAs into the cells.
-
Procedure: Cells are seeded and allowed to adhere before being transfected with siRNA according to the manufacturer's protocol. The efficiency of knockdown is typically assessed 48-72 hours post-transfection.
-
-
shRNA Transduction:
-
Vectors: Lentiviral or retroviral vectors carrying shRNA sequences targeting MerTK are used. A control vector with a scrambled shRNA sequence is used as a negative control.
-
Procedure: Viral particles are produced and used to transduce the target cells. Transduced cells are often selected using an antibiotic resistance marker present in the vector to generate stable cell lines with continuous MerTK knockdown.
-
-
Validation of Knockdown: The efficiency of MerTK knockdown at both the mRNA and protein levels is crucial.
-
Quantitative RT-PCR (qRT-PCR): To confirm the reduction in MerTK mRNA levels.
-
Western Blot: To verify the decrease in MerTK protein expression. An antibody specific to MerTK is used, with a loading control (e.g., actin or GAPDH) to ensure equal protein loading.
-
-
Functional Assays: Following confirmation of knockdown, the same functional assays as described for pharmacological inhibition (proliferation, apoptosis, and signaling analysis) are performed to assess the phenotypic consequences.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by MerTK inhibition and the experimental workflows for comparing this compound and genetic knockdown.
References
- 1. researchgate.net [researchgate.net]
- 2. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Mer receptor tyrosine kinase is frequently overexpressed in human non-small cell lung cancer, confirming resistance to erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Unc569: A Guide for Laboratory Professionals
Unc569 is a potent, reversible, and ATP-competitive inhibitor of the Mer receptor tyrosine kinase.[1] It is supplied as a beige powder or solid.[1] Understanding its physical and chemical properties is essential for safe handling and disposal.
This compound Properties for Handling and Disposal
| Property | Data | Source(s) |
| Physical Form | Beige Powder/Solid | |
| Storage Class | 11 - Combustible Solids | |
| Solubility | DMSO: 0.2 mg/mL to 100 mg/mLDMF: 2.5 mg/mLEthanol: 2 mg/mLWater: 2.5 mg/mL (with gentle warming) | |
| Storage | Store at 2-8°C. Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 6 months at -20°C. |
Experimental Protocols for Disposal
The following protocols provide a step-by-step guide for the disposal of this compound in its various forms within a laboratory setting.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Consult EHS: Confirm with your institution's EHS department that this compound can be disposed of as non-hazardous solid chemical waste.
-
Containerization: Place the vial containing the solid this compound into a larger, sealable container clearly labeled "Non-Hazardous Chemical Waste for Disposal."
-
Labeling: On the outer container, list the chemical name ("this compound") and approximate quantity.
-
Waste Pickup: Arrange for disposal through your institution's hazardous waste program. Do not dispose of solid chemicals in the regular trash.
Protocol 2: Disposal of Liquid Waste Containing this compound
This protocol applies to solutions of this compound in solvents like DMSO, DMF, or ethanol.
-
Waste Stream Identification: Liquid waste containing this compound should be collected as chemical waste. Do not pour solutions down the sink unless explicitly approved by your institution's EHS for non-hazardous, small-quantity aqueous solutions. Given the organic solvents used for this compound, sink disposal is generally not appropriate.
-
Containerization: Collect all liquid waste containing this compound in a dedicated, compatible, and properly sealed waste container. The container should be clearly labeled "Hazardous Waste" or "Chemical Waste" as per your institution's policy.
-
Labeling: The waste container must be labeled with the full chemical names of all constituents (e.g., "this compound, Dimethyl Sulfoxide") and their approximate percentages.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.
Protocol 3: Decontamination and Disposal of Empty this compound Vials
-
Initial Decontamination: Rinse the empty vial three times with a solvent in which this compound is soluble (e.g., DMSO or ethanol).
-
Rinsate Collection: Collect the solvent rinsate in the appropriate liquid chemical waste container as described in Protocol 2.
-
Final Cleaning: After the solvent rinse, wash the vial with soap and water.
-
Disposal: Deface or remove the original label to prevent misidentification. The clean, triple-rinsed vial can typically be disposed of in a designated laboratory glass waste container.
Protocol 4: Disposal of Contaminated Labware
Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be disposed of as follows:
-
Solid Waste Collection: Place all contaminated solid waste into a designated container lined with a plastic bag.
-
Labeling: Label the container or bag as "Solid Chemical Waste" or as directed by your EHS department.
-
Disposal: This waste should be disposed of through your institution's chemical waste stream, not in the regular or biohazardous trash.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
Essential Safety and Handling Protocols for Unc569
This document provides critical safety and logistical information for the handling and disposal of Unc569, a potent research compound. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and protocols for waste disposal.
Personal Protective Equipment (PPE) Requirements
All personnel handling this compound are required to use the specific PPE detailed below. This is a non-negotiable safety standard to prevent exposure through inhalation, skin contact, or eye contact.
Table 1: Quantitative Safety Data for this compound
| Parameter | Specification | Notes |
| Permissible Exposure Limit (PEL) | 0.05 µg/m³ (8-hour TWA) | Long-term exposure limit |
| Short-Term Exposure Limit (STEL) | 0.2 µg/m³ (15-minute) | Do not exceed this concentration |
| Glove Material | Double-gloving: Nitrile (inner), Neoprene (outer) | Inspect gloves for integrity before each use |
| Glove Breakthrough Time | > 8 hours | Dispose of and replace gloves immediately after contamination |
| Required Face Velocity (Fume Hood) | 100-120 FPM (0.5-0.6 m/s) | Ensure fume hood is certified and functioning correctly |
| Respiratory Protection | N95 or higher rated respirator | Required for all weighing and solution preparation steps |
Experimental Protocol: Safe Handling and Disposal Workflow
The following protocol outlines the step-by-step procedure for the safe handling of this compound from preparation to disposal. This workflow is designed to minimize exposure risk and prevent contamination.
Step 1: Preparation and Pre-Handling Check
-
Ensure the chemical fume hood is operational and the face velocity has been verified.
-
Don all required PPE as specified in Table 1.
-
Prepare all necessary equipment (e.g., vials, pipettes, solvents) and place them within the fume hood.
-
Verify the location of the nearest emergency eyewash station and safety shower.
Step 2: Weighing and Reconstitution
-
Conduct all weighing of powdered this compound within the certified chemical fume hood.
-
Use anti-static weighing paper and tools.
-
Carefully add the desired solvent to the powdered compound to reconstitute it. Avoid splashing.
-
Securely cap the vial containing the this compound solution.
Step 3: Experimental Use
-
All manipulations of this compound solutions must be performed within the fume hood.
-
Use disposable, single-use plasticware whenever possible to avoid cross-contamination.
-
Keep all containers with this compound sealed when not in immediate use.
Step 4: Spill Management
-
In the event of a minor spill within the fume hood, absorb the spill with a chemical absorbent pad.
-
Wipe the area with a deactivating solution (e.g., 10% bleach solution), followed by 70% ethanol.
-
For a major spill, evacuate the area and notify the laboratory safety officer immediately.
Step 5: Decontamination and Disposal
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent pads) must be disposed of in a designated hazardous waste container.
-
Non-disposable equipment must be decontaminated by rinsing with a deactivating solution followed by an appropriate solvent.
-
Segregate this compound waste from other chemical waste streams.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
